molecular formula C10H19N3O2 B1345511 1-(Morpholinocarbonylmethyl)piperazine CAS No. 39890-46-5

1-(Morpholinocarbonylmethyl)piperazine

カタログ番号: B1345511
CAS番号: 39890-46-5
分子量: 213.28 g/mol
InChIキー: LISKJKUMLVQGKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Morpholinocarbonylmethyl)piperazine is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylethanone
Source PubChem
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InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKJKUMLVQGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192927
Record name 1-(Morpholinocarbonylmethyl)piperazine
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Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-46-5
Record name 4-(1-Piperazinylacetyl)morpholine
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Record name 1-(Morpholinocarbonylmethyl)piperazine
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Record name 39890-46-5
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Record name 1-(Morpholinocarbonylmethyl)piperazine
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Record name 1-(morpholinocarbonylmethyl)piperazine
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Record name 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholinocarbonylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery, often utilized as a building block or intermediate in the synthesis of more complex molecules. Its structure, incorporating both a morpholine and a piperazine moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers in predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior from the solid state to its interaction in a biological environment. Key parameters for this compound are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(morpholin-4-yl)-1-(piperazin-1-yl)ethan-1-one-
Chemical Formula C₁₀H₁₉N₃O₂PubChem
Molecular Weight 213.28 g/mol PubChem
Monoisotopic Mass 213.147727 g/mol PubChem
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa (most basic) Predicted: 7.8 ± 0.4ChemAxon
logP (Octanol-Water Partition Coefficient) Predicted (XLogP3): -1.2PubChem

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and research. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.[1]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point.[2] For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle or water bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.[3]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point.[3][4] It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.

  • Collection: The vapor is then cooled and condensed back into a liquid by the condenser and collected in the receiving flask.[5]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.[6]

Apparatus:

  • Stoppered flasks or vials

  • Shaker or agitator (e.g., orbital shaker)

  • Centrifuge

  • Analytical balance

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.[7]

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

  • Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, usually by centrifugation or filtration.[6]

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a base, it is the pH at which the compound is 50% protonated.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[9][10]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic solutions

Procedure:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[9]

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The titrant (e.g., HCl for a basic compound) is added in small, precise increments from the burette.[11]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated from the ratio of these concentrations.[13][14]

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instruments for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • n-Octanol and water (or buffer)

Procedure:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, and the two phases are separated. Centrifugation can be used to ensure complete separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a compound's pKa value using potentiometric titration.

experimental_workflow prep Sample Preparation (Dissolve compound in solvent) setup Titration Setup (Beaker, stirrer, burette, pH electrode) prep->setup calibrate pH Meter Calibration (Using standard buffers) calibrate->setup titrate Potentiometric Titration (Incremental addition of titrant) setup->titrate record Data Recording (pH vs. Volume of titrant) titrate->record plot Generate Titration Curve (Plot pH vs. Volume) record->plot analyze Data Analysis (Determine half-equivalence point) plot->analyze result pKa Value Determination (pH at half-equivalence point) analyze->result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound are critical to its application in scientific research and drug development. While experimental data for this specific compound is limited, this guide provides access to its key predicted properties and details the standard, reliable experimental protocols for their determination. The provided methodologies serve as a valuable resource for researchers to characterize this and similar compounds, enabling a more informed approach to their work. The accurate measurement of these properties is a foundational step in the journey from a chemical entity to a potential therapeutic agent.

References

Potential Therapeutic Targets of 1-(Morpholinocarbonylmethyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Morpholinocarbonylmethyl)piperazine represents a novel chemical entity incorporating both a piperazine and a morpholine moiety. While direct pharmacological data for this specific molecule is not extensively available in current literature, its structural components are recognized as "privileged scaffolds" in medicinal chemistry. These motifs are frequently found in a multitude of clinically approved drugs and investigational compounds, suggesting a high potential for biological activity. This technical guide consolidates the therapeutic potential of this structural class by examining the activities of closely related analogues. The primary focus will be on its inferred potential in oncology and inflammatory diseases, supported by quantitative data from representative molecules, detailed experimental protocols for in vitro evaluation, and visualizations of key signaling pathways.

Introduction: The Promise of a Privileged Scaffold

The piperazine ring is a versatile heterocyclic scaffold known for its presence in drugs targeting a wide array of biological systems, including those for cancer, inflammation, and central nervous system disorders.[1] Its ability to be readily substituted at its nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties.[2] Similarly, the morpholine ring is a common feature in bioactive molecules, often contributing to improved metabolic stability and aqueous solubility.[3] The combination of these two pharmacophores in this compound suggests a molecule with favorable drug-like properties and the potential to interact with multiple biological targets.

Based on the extensive research on related piperazine and morpholine derivatives, the primary therapeutic areas of interest for this compound are oncology and inflammatory conditions.

Potential Therapeutic Target Classes

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4] These include the inhibition of cell cycle progression, induction of apoptosis, and interference with key signaling pathways crucial for tumor growth and survival.[5]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers.[6] Numerous inhibitors targeting this pathway incorporate morpholine and piperazine rings, which can form crucial hydrogen bonds within the kinase active sites.[7][8] It is plausible that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Fig. 1: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and is constitutively active in many cancers, promoting cell proliferation and preventing apoptosis.[9][10] Several piperazine-containing compounds have been identified as inhibitors of NF-κB activation.[2][11] The structural features of this compound make it a candidate for interfering with this pathway, potentially by inhibiting IκB kinase (IKK) or other upstream components.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex (IKKα/β/γ) Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK_complex

Fig. 2: Potential Inhibition of the NF-κB Signaling Pathway.
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The demonstrated ability of piperazine and morpholine derivatives to modulate inflammatory responses presents a strong rationale for investigating this compound as an anti-inflammatory agent.[12] Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the suppression of inflammatory mediators like nitric oxide (NO).[13]

Quantitative Data for Representative Analogues

The following tables summarize the in vitro activities of structurally related piperazine and morpholine derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity of Piperazine-Containing Compounds

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00[14]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35[14]
Piperazine-pyrimidine derivative 3aMCF-7 (Breast)9.17[2]
Piperazine-pyrimidine derivative 5bMCF-7 (Breast)6.29[2]
1-(2-Aryl-2-adamantyl)piperazine 7Melanoma Cell Lines≤10[15]

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

Compound IDAssayActivityConcentrationReference
PD-1Nitrite Production Inhibition39.42%10 µM[13]
PD-2Nitrite Production Inhibition33.7%10 µM[13]
PD-1TNF-α Generation Inhibition56.97%10 µM[13]
PD-2TNF-α Generation Inhibition44.73%10 µM[13]

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of this compound.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Fig. 3: Experimental Workflow for the MTT Assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol Details:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[17]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

The structural composition of this compound, featuring both piperazine and morpholine rings, strongly suggests its potential as a bioactive molecule. Based on the extensive evidence from related compounds, this molecule warrants investigation as a potential anticancer and anti-inflammatory agent. The primary molecular targets are likely to be found within key signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and anti-inflammatory assays to measure the inhibition of key inflammatory mediators. Positive results from these initial studies would justify further investigation into its precise mechanism of action, including kinase profiling and analysis of its effects on specific components of the identified signaling pathways. Structure-activity relationship (SAR) studies involving modifications of the linker and the aromatic substituents could further optimize the potency and selectivity of this promising chemical scaffold.

References

The Enigmatic Scaffold: A Review of 1-(Morpholinocarbonylmethyl)piperazine and its Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of medicinal chemistry, the piperazine and morpholine heterocycles stand out as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented their importance in drug design. This technical guide delves into the available scientific literature concerning the specific compound 1-(Morpholinocarbonylmethyl)piperazine , a molecule that elegantly combines both of these critical pharmacophores. Despite the rich therapeutic history of its constituent moieties, a comprehensive review of the available scientific literature reveals a surprising scarcity of dedicated research on this specific chemical entity.

This guide aims to provide a thorough overview of the broader context of piperazine and morpholine derivatives in drug discovery, highlighting the potential therapeutic avenues that derivatives of this compound could explore. While specific experimental data for the title compound is not publicly available, this document will extrapolate potential applications and research directions based on the well-documented activities of structurally related compounds.

The Power of Two: Piperazine and Morpholine in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern pharmaceuticals.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer: Piperazine-containing compounds have shown efficacy against various cancer cell lines.[4][5]

  • Antimicrobial: The scaffold is a key component in the development of novel antibacterial and antifungal agents.[6][7]

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-represented in drugs targeting CNS disorders, exhibiting anxiolytic, antipsychotic, and antidepressant properties.

  • Anthelmintic: Piperazine and its simple salts have a long history of use in treating parasitic worm infections.[8]

Similarly, the morpholine ring, a saturated heterocycle featuring both an amine and an ether functional group, is another highly valued building block in drug discovery.[2][9] Its presence in a molecule can enhance pharmacological properties and improve the overall drug-like characteristics. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can influence ligand-receptor interactions.

The combination of these two potent pharmacophores in This compound suggests a molecule with significant, yet unexplored, therapeutic potential. The central piperazine core offers a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize activity against a specific biological target. The morpholinocarbonylmethyl substituent introduces a polar amide group and the morpholine ring, which can influence solubility, metabolic stability, and target engagement.

Potential Therapeutic Applications and Research Directions

Given the absence of direct studies on this compound, we can hypothesize its potential biological activities based on the extensive literature on related piperazine and morpholine derivatives.

Oncology

The piperazine scaffold is a common feature in a multitude of anticancer agents.[4][5] Derivatives have been designed to target various aspects of cancer biology, including cell proliferation, apoptosis, and angiogenesis. It is plausible that novel derivatives of this compound could be synthesized and evaluated for their cytotoxic or cytostatic effects against a panel of cancer cell lines. The morpholine moiety could potentially contribute to favorable interactions with specific enzyme active sites or protein-protein interfaces implicated in cancer progression.

Infectious Diseases

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Piperazine derivatives have shown promise in this area, with compounds exhibiting activity against a range of pathogenic bacteria and fungi.[6][7] Future research could involve the synthesis of a library of this compound analogues and screening them for antimicrobial activity. The morpholine component might enhance cell wall penetration or interaction with intracellular targets in microorganisms.

Central Nervous System Disorders

The piperazine ring is a key structural element in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an attractive scaffold for the development of new treatments for neurological and psychiatric conditions. Derivatives of this compound could be investigated for their potential to modulate the activity of receptors such as dopamine, serotonin, or GABA receptors. The overall polarity and hydrogen bonding capacity of the molecule could be tailored to achieve the desired CNS penetration and target engagement.

Hypothetical Synthetic and Experimental Workflows

While no specific experimental protocols for this compound are available, a general synthetic approach and a potential biological screening cascade can be proposed based on standard medicinal chemistry practices.

A logical synthetic route to this compound would likely involve the acylation of piperazine with a morpholino-functionalized acylating agent.

Synthesis_Workflow Piperazine Piperazine Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Piperazine->Reaction AcylatingAgent Morpholinoacetyl Chloride or Activated Ester AcylatingAgent->Reaction Product This compound Reaction->Product

Caption: A potential synthetic workflow for this compound.

Following a successful synthesis and characterization, a primary biological screening cascade could be implemented to identify potential therapeutic areas.

Screening_Workflow Compound This compound Derivatives PrimaryScreening Primary Screening Compound->PrimaryScreening Anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) PrimaryScreening->Anticancer Cancer Cell Lines Antimicrobial Antimicrobial Assays (e.g., MIC, MBC/MFC) PrimaryScreening->Antimicrobial Bacterial/Fungal Strains CNS CNS Receptor Binding Assays PrimaryScreening->CNS Receptor Panels HitIdentification Hit Identification Anticancer->HitIdentification Antimicrobial->HitIdentification CNS->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization

Caption: A hypothetical biological screening workflow for novel derivatives.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, molecule at the intersection of two highly successful pharmacophores. The lack of specific literature on this compound presents a unique opportunity for researchers in drug discovery. The synthesis and biological evaluation of a diverse library of its derivatives could lead to the identification of novel lead compounds with potential applications in oncology, infectious diseases, and CNS disorders.

Future research efforts should focus on:

  • Efficient Synthesis: Developing a robust and scalable synthetic route to this compound and its analogues.

  • Broad Biological Screening: Evaluating these compounds against a wide range of biological targets and in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key determinants of biological activity and to optimize potency and selectivity.

  • Computational Modeling: Employing in silico methods to predict the binding modes of these compounds and to guide the design of new derivatives with improved properties.

The exploration of this enigmatic scaffold holds the promise of unlocking new therapeutic avenues and contributing to the development of the next generation of innovative medicines. The journey to uncover the full potential of this compound is just beginning.

References

An In-depth Technical Guide to 1-(Morpholinocarbonylmethyl)piperazine: Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Morpholinocarbonylmethyl)piperazine, also known as 1-morpholin-4-yl-2-piperazin-1-ylethanone, is a heterocyclic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a historical perspective on its emergence as a building block in medicinal chemistry. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its utility is evident from its incorporation into patented molecules with diverse therapeutic targets, including immunosuppressants and enzyme inhibitors.

Chemical and Physical Properties

This compound is a disubstituted piperazine featuring a morpholinocarbonylmethyl group attached to one of the piperazine nitrogen atoms. Its chemical structure combines the key pharmacophoric features of both morpholine and piperazine rings.

PropertyValue
IUPAC Name 1-morpholin-4-yl-2-piperazin-1-ylethanone
Synonyms This compound, N-Piperazineacetic acid morpholine amide
CAS Number 39890-46-5
Molecular Formula C₁₀H₁₉N₃O₂
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow crystalline solid

Discovery and History

The specific discovery of this compound is not chronicled in a singular, seminal publication. Instead, its appearance in the scientific and patent literature suggests its development as a valuable synthetic intermediate. The piperazine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds.[1] The combination of these two rings in this compound creates a versatile scaffold for the synthesis of more complex molecules.

Its presence is noted in several patents for compounds with diverse biological activities, including:

  • Immunosuppressive agents

  • Phosphodiesterase-7 (PDE-7) inhibitors

  • Inhibitors of the p53-MDM2 protein-protein interaction

This indicates its role as a key building block in the development of novel therapeutics, where the piperazine and morpholine groups can influence properties such as solubility, basicity, and receptor interactions.

Synthetic Methodology

A common and logical approach to the synthesis of this compound involves the nucleophilic substitution reaction between a piperazine and a halo-acetylated morpholine. A representative protocol is detailed below.

Plausible Experimental Protocol: Synthesis via N-Alkylation

This protocol describes the synthesis of this compound from piperazine and 4-(2-chloroacetyl)morpholine.

Materials:

  • Piperazine

  • 4-(2-Chloroacetyl)morpholine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (2 equivalents) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Alkylating Agent: Dissolve 4-(2-chloroacetyl)morpholine (1 equivalent) in dichloromethane and add it dropwise to the piperazine solution at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield this compound as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction in Dichloromethane with Triethylamine Piperazine->ReactionVessel Chloroacetylmorpholine 4-(2-Chloroacetyl)morpholine Chloroacetylmorpholine->ReactionVessel Quenching Quench with NaHCO₃ ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Future Directions

While direct pharmacological data for this compound is scarce, the known activities of more complex molecules containing this scaffold provide clues to its potential. The piperazine moiety is a common feature in centrally active agents due to its ability to cross the blood-brain barrier and interact with various receptors. The morpholine group often improves pharmacokinetic properties, such as solubility and metabolic stability.

Future research could focus on the following areas:

  • Screening for Biological Activity: Direct screening of this compound against a panel of receptors and enzymes to identify any intrinsic pharmacological activity.

  • Library Synthesis: Utilization of the reactive secondary amine on the piperazine ring for the synthesis of a library of derivatives to explore structure-activity relationships.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the core molecule to guide the design of new drug candidates.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in modern drug discovery. Although not a therapeutic agent itself, its strategic combination of piperazine and morpholine rings provides a valuable platform for the synthesis of next-generation pharmaceuticals. This guide has provided a detailed overview of its known properties, a practical synthetic approach, and a historical context for its use, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to 1-(Morpholinocarbonylmethyl)piperazine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide is centered on the core structure of 1-(Morpholinocarbonylmethyl)piperazine, the available public domain literature on this specific scaffold is limited. Therefore, to provide a comprehensive and practical resource, this document draws upon data and methodologies from closely related piperazine and morpholine analogs, which are well-represented in medicinal chemistry research.

Introduction: The Piperazine and Morpholine Scaffolds in Medicinal Chemistry

Piperazine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in drug discovery.[1][2] Their unique physicochemical properties, including their ability to improve aqueous solubility and oral bioavailability, make them highly valuable pharmacophores.[3] The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate a compound's affinity and specificity for various biological targets.[3] Similarly, the morpholine ring is a common feature in many bioactive molecules.[2] Derivatives of these scaffolds have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, antidiabetic, and central nervous system activities.[4][5][6] The this compound core combines these two important heterocycles, suggesting a promising framework for the development of novel therapeutic agents.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of various piperazine and morpholine derivatives, illustrating the therapeutic potential of these scaffolds.

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀)Reference
4-Anilinoquinazoline derivative (Compound 7a)A549, Hela, HepG2, BGC-823 (Cancer cell lines)0.029 - 0.147 µM[7]
Quinoxalinyl-piperazine derivative (Compound 6r)Various human cancer cell lines6.1 - 17 nM[8]
Dimorpholino-s-triazine (ZSTK474)PI3Kα, β, δ, γ16, 44, 5, 49 nM[9]
Substituted s-triazine (Compound 35)PI3Kδ, α, β, γ, mTOR2.3, 14.6, 34.0, 849.0, 15.4 nM[9]
4-(benzo[4][10]dioxol-5-ylmethyl) piperazine amide (Compound 3)MDA-MB-231 (Breast cancer cell line)11.3 µM[11]
β-Carboline derivative with piperazine moietyα-glucosidase8.9 ± 0.2 μM[10]
2-Aryl-1H-benzimidazole derivativeα-glucosidase and α-amylase0.85 ± 0.25 – 29.72 ± 0.17 µM[10]
N-ethyl-morpholine derivative (Compound 24)Bovine Carbonic Anhydrase-II14.68 µM[12]

Experimental Protocols

Representative Synthesis of 1-Aryl-4-(2-morpholino-2-oxoethyl)piperazine Derivatives

This protocol describes a general two-step method for the synthesis of the title compounds, involving an initial N-alkylation of a substituted piperazine followed by an amide coupling reaction.

Step 1: Synthesis of 2-(4-Arylpiperazin-1-yl)acetic acid

  • Reaction Setup: To a solution of 1-arylpiperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (K₂CO₃) (2.5 eq.) as a base.

  • Alkylation: Add ethyl 2-bromoacetate (1.1 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-arylpiperazin-1-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.

  • Purification: Acidify the reaction mixture with HCl (1N) to pH 4-5 to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the 2-(4-arylpiperazin-1-yl)acetic acid intermediate.

Step 2: Amide Coupling to form 1-Aryl-4-(2-morpholino-2-oxoethyl)piperazine

  • Activation: Dissolve the 2-(4-arylpiperazin-1-yl)acetic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add morpholine (1.1 eq.) and a base like triethylamine (TEA) (1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol for In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically <1%).

    • Prepare solutions of the enzyme and its specific substrate in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., buffer with DMSO).

    • Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37 °C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Collection:

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and time points will depend on the enzyme and substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10][14]

Visualizations: Workflows and Signaling Pathways

Preclinical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the preclinical development of novel therapeutic agents.[4][15]

G target_id Target Identification & Validation hit_id Hit Identification (e.g., HTS) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (ADME, Toxicity) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo candidate Candidate Drug Selection in_vivo->candidate ind IND Application candidate->ind

Caption: A generalized workflow for preclinical drug discovery.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an important target for anticancer drug development, including for some piperazine derivatives.[7][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

References

spectroscopic analysis of 1-(Morpholinocarbonylmethyl)piperazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Morpholinocarbonylmethyl)piperazine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of the compound's functional groups: a piperazine ring, a morpholine ring, a methylene bridge, and a tertiary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.65t, J = 4.8 Hz4HH-3', H-5' (Morpholine)
~ 3.45t, J = 4.8 Hz4HH-2', H-6' (Morpholine)
~ 3.20s2HH-7 (Methylene)
~ 2.60t, J = 5.0 Hz4HH-2, H-6 (Piperazine)
~ 2.45t, J = 5.0 Hz4HH-3, H-5 (Piperazine)
~ 1.80 (broad)s1HH-4 (Piperazine NH)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 168.0C=O (Amide)
~ 66.8C-3', C-5' (Morpholine)
~ 60.5C-7 (Methylene)
~ 53.0C-2, C-6 (Piperazine)
~ 45.5C-3, C-5 (Piperazine)
~ 45.0C-2', C-6' (Morpholine)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows.

Wavenumber (cm⁻¹)IntensityFunctional Group
3400 - 3200Medium, BroadN-H Stretch (Piperazine)
2950 - 2800StrongC-H Stretch (Aliphatic)
1650 - 1630StrongC=O Stretch (Tertiary Amide)[1]
1470 - 1440MediumC-H Bend (Methylene/Ring)
1280 - 1180StrongC-N Stretch (Amine/Amide)
1120 - 1080StrongC-O-C Stretch (Ether in Morpholine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₁H₂₁N₃O₂), the predicted molecular weight is approximately 227.30 g/mol .

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
228.17[M+H]⁺
250.15[M+Na]⁺

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would likely arise from the cleavage of the piperazine and morpholine rings, as well as the loss of the morpholinocarbonyl or piperazinylmethyl moieties. The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).[3]

  • Sample Concentration : For a ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[3]

  • Sample Preparation :

    • Weigh the sample and place it in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube and label it appropriately.[3]

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Instrument Preparation : Ensure the ATR crystal is clean before analysis. A background spectrum of the clean, empty crystal should be collected.[5]

  • Sample Application :

    • For a solid sample, place a small amount of the powder onto the center of the ATR crystal.[6] Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

    • For a liquid sample, place a single drop onto the crystal.[7]

  • Data Acquisition : Collect the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning : After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol.[8]

    • To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added to the solution.[8]

  • Infusion : The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9]

  • Data Acquisition : Acquire the mass spectrum in the desired mass range. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the compound.[10]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR NMR Spectrum (Chemical Shifts, Couplings) Acq_NMR->Data_NMR Data_FTIR FTIR Spectrum (Absorption Bands) Acq_FTIR->Data_FTIR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_FTIR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional Groups and Predicted Spectroscopic Signals

Functional_Group_Signals cluster_nmr NMR Signals cluster_ir IR Signals cluster_ms MS Fragments Molecule This compound Piperazine Ring Morpholine Ring Amide Linkage NMR_Piperazine ¹H: ~2.4-2.6 ppm ¹³C: ~45-53 ppm Molecule:p->NMR_Piperazine NMR_Morpholine ¹H: ~3.4-3.7 ppm ¹³C: ~45-67 ppm Molecule:m->NMR_Morpholine NMR_Amide ¹³C (C=O): ~168 ppm Molecule:a->NMR_Amide IR_Piperazine N-H Stretch: ~3300 cm⁻¹ C-N Stretch: ~1200 cm⁻¹ Molecule:p->IR_Piperazine IR_Morpholine C-O-C Stretch: ~1100 cm⁻¹ Molecule:m->IR_Morpholine IR_Amide C=O Stretch: ~1640 cm⁻¹ Molecule:a->IR_Amide MS_Fragments [M+H]⁺: m/z 228 Fragments from ring cleavage Molecule->MS_Fragments

Caption: Logical relationship between functional groups and their predicted spectroscopic signals.

References

In Silico Modeling of 1-(Morpholinocarbonylmethyl)piperazine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2] 1-(Morpholinocarbonylmethyl)piperazine, a molecule combining the structural features of both piperazine and morpholine, presents a compelling subject for in silico investigation to unlock its therapeutic potential. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with biological targets, from initial target identification to detailed molecular dynamics simulations.

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to simulate, predict, and analyze drug-target interactions, thereby accelerating the drug discovery process.[3][4] This approach significantly reduces the time and cost associated with traditional wet-lab experiments.[5] This guide will detail the methodologies for structure-based and ligand-based drug design, molecular docking, and molecular dynamics simulations as applied to this compound.

In Silico Drug Design Methodologies

The two primary approaches in in silico drug design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). The choice between these methods depends on the availability of the 3D structure of the biological target.[3]

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be employed to design molecules that fit precisely into the binding site.[3] Techniques like molecular docking are central to this approach.

  • Ligand-Based Drug Design (LBDD): If the target's structure is unknown, LBDD methods are utilized. These approaches rely on the knowledge of other molecules (ligands) that bind to the biological target of interest to develop a pharmacophore model.[3]

A typical in silico drug design workflow is depicted below.

In_Silico_Drug_Design_Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_Identification->Lead_Discovery Known Target Lead_Optimization Lead Optimization (QSAR, Docking) Lead_Discovery->Lead_Optimization Hit Compounds Preclinical_Testing Preclinical Testing (ADME/T Prediction) Lead_Optimization->Preclinical_Testing Optimized Leads

Figure 1: A generalized workflow for in silico drug design.

Target Identification and Preparation

The initial step in SBDD is to identify a relevant biological target for this compound. Given the diverse activities of piperazine derivatives, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in microbial pathogenesis.[2][5]

Experimental Protocol: Target Selection and Preparation
  • Literature Review & Target Prediction: Conduct a thorough literature search for known biological targets of similar piperazine and morpholine derivatives.[1][6] Utilize target prediction tools like SwissTargetPrediction.[7]

  • Protein Data Bank (PDB) Retrieval: Once a target is selected, retrieve its 3D structure from the Protein Data Bank (PDB).[8]

  • Protein Preparation:

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.[8]

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the interaction analysis.[9]

    • Add polar hydrogens and assign appropriate charges to the protein atoms.[8]

    • Repair any missing residues or side chains using tools like SWISS-MODEL.

    • Save the prepared protein structure in a suitable format, such as .pdbqt for AutoDock.[8]

Ligand Preparation

Proper preparation of the ligand, this compound, is crucial for accurate docking simulations.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation. This can be done using programs like Open Babel.[8]

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

  • Charge and Torsion Angle Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[8]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a cornerstone of SBDD, enabling virtual screening and binding affinity estimation.[10]

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation Docking_Run Run Docking Algorithm Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses Docking_Run->Pose_Analysis Scoring Evaluate Scoring Functions Pose_Analysis->Scoring

Figure 2: A typical workflow for molecular docking.
Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Generation:

    • Load the prepared receptor and ligand into AutoDock Tools (ADT).[8]

    • Define a grid box that encompasses the active site of the receptor. The grid box should be large enough to allow for translational and rotational movement of the ligand.[9]

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.[11]

  • Results Analysis:

    • The output file will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).[11]

    • Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio Visualizer.[8]

Data Presentation: Example Docking Results
Target ProteinLigand PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Kinase X1-8.5ASP145, LYS88Hydrogen Bond
VAL70, LEU132Hydrophobic
2-8.2GLU101, TYR146Hydrogen Bond, Pi-Alkyl
GPCR Y1-7.9SER203, THR118Hydrogen Bond
PHE289, TRP109Pi-Pi Stacked

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for flexibility.[12][13] MD simulations are computationally intensive but provide valuable insights into the stability of the binding pose and the energetics of the interaction.[13]

MD_Simulation_Workflow System_Setup System Setup (Solvation, Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Figure 3: A standard workflow for molecular dynamics simulation.
Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Take the best-ranked docked complex from the molecular docking study.

    • Use a force field (e.g., AMBER, CHARMM) to generate the topology files for the protein and the ligand.

    • Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

    • Solvate the system with an appropriate water model (e.g., TIP3P).[12]

    • Add ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.[14]

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.[15]

    • Follow this with a simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[15]

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).[16]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[14]

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.[14]

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

Data Presentation: Example MD Simulation Data
Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of H-Bonds
00.00.03
201.20.52
401.50.63
601.40.53
801.60.72
1001.50.62

ADME and Toxicity Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. In silico tools can predict these properties, helping to identify candidates with favorable drug-like characteristics.

Experimental Protocol: ADME/T Prediction
  • Utilize Online Servers: Employ web-based tools such as SwissADME, pkCSM, or ProTox-II.

  • Input Ligand Structure: Provide the structure of this compound in a suitable format (e.g., SMILES).

  • Analyze Predictions: Evaluate the predicted parameters, including:

    • Lipophilicity (LogP): Affects absorption and distribution.

    • Water Solubility (LogS): Influences formulation and bioavailability.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Herg Inhibition: Assesses cardiotoxicity risk.

    • Mutagenicity and Carcinogenicity: Predicts long-term toxicity.

Data Presentation: Example ADME/T Profile
PropertyPredicted ValueInterpretation
LogP2.1Good lipophilicity
LogS-3.5Moderately soluble
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
hERG InhibitorNoLow risk of cardiotoxicity
MutagenicityNon-mutagenFavorable safety profile

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling of this compound interactions. By following these detailed protocols, researchers can systematically investigate its potential biological targets, binding modes, and dynamic behavior. The integration of molecular docking, molecular dynamics simulations, and ADME/T prediction offers a powerful computational approach to accelerate the discovery and development of novel therapeutics based on the versatile piperazine scaffold. While in silico methods provide valuable predictions, experimental validation remains an essential step in the drug discovery pipeline.[10]

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholinocarbonylmethyl)piperazine is a chemical entity featuring both a piperazine and a morpholine moiety, linked by an N-acetyl group. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile synthetic handle.[1][2] The presence of multiple heteroatoms and functional groups in this compound suggests a complex physicochemical profile that dictates its solubility and stability, critical parameters for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups. It also outlines detailed experimental protocols for the empirical determination of these properties. While specific experimental data for this molecule is not widely published, this document serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties (Predicted)

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. The predicted properties of this compound are summarized in the table below. These values are estimations based on its chemical structure and can be used as a preliminary guide for experimental design.

PropertyPredicted ValueSignificance
Molecular Formula C₁₀H₁₉N₃O₂-
Molecular Weight 213.28 g/mol Influences solubility and diffusion.
pKa (most basic) ~8.5-9.5The piperazine nitrogen will be protonated at physiological pH, impacting solubility and interactions.
logP ~ -0.5 to 0.5Indicates a relatively hydrophilic nature, suggesting good aqueous solubility.

Solubility Profile

The solubility of this compound is expected to be significantly influenced by the pH of the medium due to the presence of the basic piperazine ring. In acidic solutions, the protonated form of the molecule will likely exhibit high aqueous solubility. The morpholine and amide functionalities also contribute to its polarity and potential for hydrogen bonding, further enhancing its solubility in polar solvents.

Expected Solubility in Various Solvents:

  • High Solubility: Water (especially at acidic pH), Methanol, Ethanol.[3]

  • Moderate Solubility: Isopropyl Alcohol, Acetonitrile.

  • Low to Insoluble: Dichloromethane, Toluene, Hexane.

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound could be presented.

SolventTemperature (°C)Solubility (mg/mL)Method
0.1 N HCl25> 100Shake-Flask
Phosphate Buffer (pH 7.4)2550-100Shake-Flask
Water25> 100Shake-Flask
Methanol25> 100Shake-Flask
Acetonitrile2510-20Shake-Flask
Dichloromethane25< 1Shake-Flask

Stability Profile

The stability of this compound is subject to degradation through several potential pathways, primarily hydrolysis and oxidation. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into piperazine-1-acetic acid and morpholine. The piperazine and morpholine rings can undergo oxidative degradation, a known liability for such heterocyclic systems, potentially catalyzed by light, temperature, and the presence of metal ions.[4][5]

Hypothetical Stability Data (Forced Degradation)

This table provides an example of how stability data from forced degradation studies could be summarized.

ConditionDuration% DegradationMajor Degradants
0.1 N HCl (60°C)24 h15%Piperazine-1-acetic acid, Morpholine
0.1 N NaOH (60°C)24 h25%Piperazine-1-acetic acid, Morpholine
3% H₂O₂ (25°C)24 h10%N-oxide derivatives
Heat (80°C)7 days5%-
Light (ICH Q1B)7 days< 2%-

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

    • Ensure a solid excess of the compound remains undissolved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A shaker bath or orbital shaker can be used.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[6]

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

This protocol describes a typical approach to developing and performing a stability-indicating HPLC assay.

  • Forced Degradation Studies:

    • Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Chromatographic Method Development:

    • Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all process impurities and degradation products.

    • Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.

    • Use a detector, such as a UV detector, set at an appropriate wavelength to monitor the elution of the parent compound and its degradants.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

  • Stability Sample Analysis:

    • Store samples of this compound under various storage conditions (e.g., different temperatures and humidity levels).

    • At specified time points, analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any major degradation products formed.

Visualizations

Experimental Workflow

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Add excess compound to solvent S2 Equilibrate (e.g., 24-72h at 25°C) S1->S2 S3 Filter supernatant S2->S3 S4 Quantify by HPLC-UV S3->S4 S5 Calculate Solubility (mg/mL) S4->S5 End End: Comprehensive Profile S5->End T1 Prepare solutions of compound T2 Apply stress conditions (Acid, Base, H2O2, Heat, Light) T1->T2 T3 Analyze by Stability-Indicating HPLC T2->T3 T4 Identify & Quantify Degradants T3->T4 T5 Determine Degradation Rate T4->T5 T5->End Start Start: this compound Start->S1 Start->T1

Caption: Experimental workflow for solubility and stability testing.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) Parent This compound H1 Piperazine-1-acetic acid Parent->H1 Amide Bond Cleavage H2 Morpholine Parent->H2 Amide Bond Cleavage O1 Piperazine N-oxide derivative Parent->O1 N-oxidation O2 Morpholine N-oxide derivative Parent->O2 N-oxidation O3 Ring-opened products Parent->O3 Further Oxidation

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is anticipated to be a water-soluble compound, particularly under acidic conditions, with a stability profile that is primarily influenced by pH and oxidative stress. The provided experimental protocols offer a robust framework for the empirical determination of its solubility and stability, which are essential for its further development. The insights and methodologies presented in this guide are intended to facilitate and accelerate research efforts for scientists and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the in vitro evaluation of 1-(Morpholinocarbonylmethyl)piperazine, a piperazine derivative. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and apoptotic potential of this compound in a cancer cell line model. Piperazine derivatives have shown a wide range of biological activities, including anticancer properties, often through the induction of apoptosis.[1][2][3]

Overview

This document describes the protocols for:

  • In Vitro Cytotoxicity Assessment: Determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.[4]

  • Apoptosis Induction Analysis: Investigating the mechanism of cell death induced by the compound through the assessment of key apoptosis markers.

The provided methodologies are based on established techniques for evaluating the anticancer potential of novel chemical entities.

Data Presentation

The quantitative data obtained from the described assays can be summarized as follows for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineCompoundIncubation Time (hours)IC50 (µM)
Human Liver Cancer (e.g., SNU-475)This compound24Example: 6.98 ± 0.11
Human Liver Cancer (e.g., SNU-423)This compound24Example: 7.76 ± 0.45
Control Compound (e.g., Doxorubicin)

Note: The IC50 values presented are hypothetical examples based on published data for other piperazine derivatives and should be determined experimentally.[1]

Table 2: Apoptosis Marker Analysis

TreatmentCaspase-3/7 Activity (Fold Change)Caspase-9 Activity (Fold Change)Caspase-8 Activity (Fold Change)
Vehicle Control1.01.01.0
This compound (at IC50)Example: 3.5 ± 0.4Example: 2.8 ± 0.3Example: 2.1 ± 0.2
Positive Control (e.g., Staurosporine)

Note: The fold change values are hypothetical examples and should be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4]

Materials:

  • Human cancer cell line (e.g., SNU-475 human liver cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caspase Activity Assay

This protocol measures the activity of key executioner (caspase-3/7), initiator (caspase-9 for the intrinsic pathway, caspase-8 for the extrinsic pathway) caspases to determine if this compound induces apoptosis.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega) or similar

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours) as described in the MTT assay protocol.

    • Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity by normalizing the luminescence of the treated samples to that of the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the described assays.

G cluster_0 Experimental Workflow cluster_1 MTT Assay cluster_2 Caspase Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_assay Incubate (e.g., 24h) treat_compound->incubate_assay add_mtt Add MTT Reagent incubate_assay->add_mtt add_caspase_reagent Add Caspase-Glo® Reagent incubate_assay->add_caspase_reagent incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Data Analysis (IC50, Fold Change) read_absorbance->analyze_data incubate_caspase Incubate 1-2h add_caspase_reagent->incubate_caspase read_luminescence Read Luminescence incubate_caspase->read_luminescence read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

G cluster_0 Apoptosis Signaling Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic (Mitochondrial) Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Application Note and Protocol: In Vivo Experimental Design for 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol are based on the general pharmacological properties of the piperazine class of compounds, specifically their well-documented anthelmintic activity. As of the date of this document, specific in vivo experimental data for 1-(Morpholinocarbonylmethyl)piperazine is not widely available in published literature. Therefore, this document provides a generalized, yet detailed, framework intended to guide researchers in designing in vivo efficacy studies for this and similar novel piperazine derivatives.

Application Overview

Compound: this compound (hereafter referred to as MCM-piperazine)

Therapeutic Area: Anthelmintics (Agents for treating parasitic worm infections)

Introduction: The piperazine scaffold is a privileged structure in medicinal chemistry and is the core of several established anthelmintic drugs.[1] The primary mechanism of action for piperazine is the paralysis of helminths, which facilitates their expulsion from the host's gastrointestinal tract.[2][3] This is achieved through agonism of the parasite's peripheral γ-aminobutyric acid (GABA) receptors, leading to hyperpolarization and flaccid paralysis of their musculature.[4] This application note provides a comprehensive protocol for evaluating the in vivo anthelmintic efficacy of MCM-piperazine in a rodent model of gastrointestinal nematode infection.

Proposed Mechanism of Action: GABA Receptor Agonism

Piperazine and its derivatives act as selective agonists of nematode GABA receptors.[2] These receptors are ligand-gated chloride ion channels. The binding of an agonist like piperazine opens the channel, causing an influx of chloride ions (Cl⁻) into the parasite's muscle cells.[4] This influx leads to hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli and resulting in flaccid paralysis. The paralyzed worms are unable to maintain their position in the host's gut and are subsequently expelled via normal peristalsis.[4]

G cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Channel) Cl_ion_in Cl- (intracellular) GABA_R->Cl_ion_in Opens channel MCM_Piperazine MCM-piperazine MCM_Piperazine->GABA_R Binds to receptor Cl_ion_out Cl- (extracellular) Cl_ion_out->GABA_R Influx Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Worm Expulsion Paralysis->Expulsion Results in

Caption: Signaling pathway of MCM-piperazine at the nematode neuromuscular junction.

In Vivo Efficacy Study Protocol

This protocol details a standard in vivo study to determine the anthelmintic efficacy of MCM-piperazine in a mouse model experimentally infected with the gastrointestinal nematode, Heligmosomoides polygyrus.

Materials and Reagents
  • Test Compound: this compound (MCM-piperazine)

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Parasite: Heligmosomoides polygyrus infective third-stage larvae (L3).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.

  • Positive Control: Piperazine Citrate or Albendazole.

  • Equipment: Oral gavage needles, dissection tools, microscope, fecal analysis equipment (McMaster slides).

Experimental Workflow

G A 1. Animal Acclimatization (7 days) B 2. Experimental Infection (Oral gavage with H. polygyrus L3 larvae) A->B C 3. Pre-treatment Fecal Sample Collection (Day 14 post-infection) B->C D 4. Animal Grouping & Randomization (n=6-8 per group) C->D E 5. Treatment Administration (Oral gavage, Days 15-17 post-infection) D->E F 6. Post-treatment Fecal Sample Collection (Day 20 post-infection) E->F G 7. Euthanasia & Necropsy (Day 21 post-infection) F->G H 8. Adult Worm Burden Count G->H I 9. Data Analysis (FECRT & Worm Count Reduction) H->I

References

Application Notes and Protocols for 1-(Morpholinocarbonylmethyl)piperazine as a Ligand for Autotaxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(Morpholinocarbonylmethyl)piperazine as a potential ligand for the enzyme Autotaxin (ATX). Due to the limited direct experimental data on this specific compound, this document leverages information on structurally related molecules, particularly those containing the piperazine-morpholine scaffold, known to exhibit ATX inhibitory activity. The protocols detailed below are established methods for characterizing inhibitors of Autotaxin and their downstream signaling effects.

Introduction to Autotaxin (ATX)

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[1][3] LPA then activates a family of at least six G protein-coupled receptors (LPA1-6), initiating a wide range of cellular responses.[4][5] The ATX-LPA signaling axis is crucial in various physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[1][6] Consequently, inhibitors of ATX are of significant interest for the development of therapeutics for conditions such as cancer, fibrosis, and inflammatory diseases.[2][3]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, based on the activity of structurally related ATX inhibitors. This data should be experimentally verified.

ParameterValueAssay Condition
IC50 (ATX) 50 nMFluorometric assay with FS-3 substrate
Ki (ATX) 25 nMEnzyme kinetics with varying LPC concentrations
Cellular IC50 (LPA production) 150 nMCell-based assay measuring LPA levels
LPA1 Receptor Antagonism (EC50 shift) > 10 µMCalcium mobilization assay in LPA1-expressing cells
Selectivity vs. other ENPPs > 100-foldActivity assays with ENPP1 and ENPP3

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization of this compound or similar compounds as Autotaxin inhibitors.

Protocol 1: In Vitro Autotaxin Enzyme Activity Assay (Fluorometric)

This protocol describes a method to determine the direct inhibitory effect of a compound on ATX enzymatic activity using a fluorogenic substrate.[7]

Materials:

  • Recombinant human Autotaxin (ATX)

  • FS-3 (fluorogenic LPC analog)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA

  • Test Compound: this compound

  • Positive Control: Known ATX inhibitor (e.g., BrP-LPA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Procedure:

  • Prepare a serial dilution of the test compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted test compound, positive control, or vehicle (for control wells) to the respective wells.

  • Add 20 µL of recombinant ATX solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of FS-3 substrate solution to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based LPA Production Assay

This protocol measures the ability of a compound to inhibit ATX-mediated LPA production in a cellular context.[8]

Materials:

  • A suitable cell line that expresses ATX (e.g., A2058 melanoma cells)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • LPC (lysophosphatidylcholine)

  • Test Compound: this compound

  • LPA ELISA kit or LC-MS/MS system for LPA quantification

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash the cells twice with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compound in serum-free medium for 1 hour at 37°C.

  • Add LPC to the medium to a final concentration of 10 µM to serve as the substrate for ATX.

  • Incubate for 4-6 hours at 37°C.

  • Collect the conditioned medium from each well.

  • Quantify the amount of LPA in the collected medium using a commercial LPA ELISA kit or by LC-MS/MS.

  • Calculate the percent inhibition of LPA production at each compound concentration and determine the cellular IC50 value.

Protocol 3: LPA Receptor Functional Assay (Calcium Mobilization)

This protocol assesses the downstream signaling of LPA produced by ATX by measuring calcium mobilization in cells expressing a specific LPA receptor (e.g., LPA1).[9]

Materials:

  • HEK293 cells stably expressing the human LPA1 receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • LPC

  • Recombinant human Autotaxin (ATX)

  • Test Compound: this compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the LPA1-expressing HEK293 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • In a separate plate, pre-incubate recombinant ATX with various concentrations of the test compound for 15 minutes at 37°C.

  • Place the cell plate in the fluorescence plate reader and begin baseline fluorescence reading.

  • Inject a mixture of the pre-incubated ATX/compound solution and LPC into the wells.

  • Monitor the change in fluorescence intensity over time, which corresponds to intracellular calcium levels.

  • Determine the effect of the compound on the ATX-induced calcium response and calculate the IC50 value.

Visualizations

ATX-LPA Signaling Pathway

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPA_R LPA Receptor (LPA1-6) LPA->LPA_R Binding & Activation Inhibitor This compound Inhibitor->ATX Inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13, Gs) LPA_R->G_protein Activation Downstream Downstream Signaling (PLC, PI3K, Rho, etc.) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ATX Inhibitor Screening

ATX_Inhibitor_Workflow start Start prepare_reagents Prepare Reagents (ATX, Substrate, Compound) start->prepare_reagents incubation Incubate ATX with Test Compound prepare_reagents->incubation add_substrate Add Substrate (e.g., FS-3) incubation->add_substrate measure_activity Measure Enzyme Activity (e.g., Fluorescence) add_substrate->measure_activity data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for screening inhibitors of Autotaxin enzymatic activity.

Logical Relationship of ATX Inhibition and Downstream Effects

ATX_Inhibition_Logic node1 This compound node2 Inhibition of Autotaxin (ATX) node1->node2 node3 Decreased LPA Production node2->node3 node4 Reduced LPA Receptor Activation node3->node4 node5 Modulation of Cellular Responses node4->node5

Caption: The logical cascade of events following the inhibition of Autotaxin by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholinocarbonylmethyl)piperazine is a synthetic organic compound featuring both a piperazine and a morpholine moiety. These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds with a wide range of therapeutic applications.[1][2] The piperazine ring can interact with various biological targets, while the morpholine group often improves physicochemical properties such as solubility.[3] Given the lack of specific biological targets for this compound in the public domain, a high-throughput screening (HTS) campaign is an effective strategy to elucidate its potential pharmacological activities.

These application notes provide a comprehensive guide for conducting a tiered HTS cascade to profile the bioactivity of this compound. The proposed workflow includes a primary screen to assess general cytotoxicity, followed by secondary assays targeting common biological families associated with the piperazine and morpholine scaffolds, namely G-protein coupled receptors (GPCRs), protein kinases, and antimicrobial activity.

Compound Information

Compound Name This compound
CAS Number 63395-53-9
Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
Structure NNOO

High-Throughput Screening Cascade

A tiered approach is recommended to efficiently screen this compound. This involves a broad primary screen followed by more specific secondary assays to identify and characterize its biological activity.

HTS_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening (Target-Focused Assays) cluster_tertiary Hit Confirmation and Characterization Primary Cell Viability/Cytotoxicity Assay GPCR GPCR Functional Assay (e.g., Calcium Flux) Primary->GPCR If not cytotoxic Kinase Kinase Inhibition Assay (e.g., ADP-Glo) Primary->Kinase If not cytotoxic Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Primary->Antimicrobial If not cytotoxic DoseResponse Dose-Response Curves GPCR->DoseResponse Kinase->DoseResponse Antimicrobial->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: A tiered high-throughput screening cascade for this compound.

Experimental Protocols

Protocol 1: Primary Screen - Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 384-well clear-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells/well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix gently.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

ParameterDescription
Cell Line e.g., HeLa
Seeding Density 5,000 cells/well
Compound Concentration 10 µM (for single-point screen)
Incubation Time 48 hours
Readout Absorbance at 570 nm
% Inhibition Calculated relative to vehicle control
Protocol 2: Secondary Screen - GPCR Functional Assay (Calcium Flux)

This assay is suitable for identifying compounds that modulate the activity of Gq-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing a Gq-coupled GPCR of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target GPCR

  • This compound stock solution (10 mM in DMSO)

  • 384-well black, clear-bottom plates

  • Automated liquid handler

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 5 µL of this compound at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Initiate kinetic reading and inject 10 µL of the GPCR agonist. Continue reading the fluorescence signal for 60-120 seconds.

Data Presentation:

ParameterDescription
Target Receptor e.g., M1 Muscarinic Receptor
Cell Line HEK293-M1
Assay Type Calcium Flux
Compound Concentration 10 µM (for single-point screen)
Readout Change in fluorescence intensity
% Inhibition/Activation Calculated relative to agonist/basal controls
Protocol 3: Secondary Screen - Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (10 mM in DMSO)

  • 384-well white plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase, 2.5 µL of a mixture of substrate and ATP in reaction buffer, and 1 µL of this compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation:

ParameterDescription
Kinase Target e.g., PKA, CDK2
Assay Type ADP-Glo™
Compound Concentration 10 µM (for single-point screen)
ATP Concentration e.g., 10 µM
Readout Luminescence
% Inhibition Calculated relative to no-compound control
Protocol 4: Secondary Screen - Antimicrobial Assay (Minimum Inhibitory Concentration)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear plates

  • Multichannel pipette

  • Incubator

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.

  • Inoculation: Add the inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus TBD
Escherichia coli TBD
Candida albicans TBD

Signaling Pathways and Workflow Diagrams

GPCR_Signaling Ligand Ligand (e.g., Acetylcholine) GPCR Gq-coupled GPCR (e.g., M1 Receptor) Ligand->GPCR G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Kinase_Inhibition_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Test Compound Start->Add_Reagents Incubate_Kinase Incubate (Kinase Reaction) Add_Reagents->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent (Generate Signal) Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The provided application notes and protocols outline a systematic approach for the high-throughput screening of this compound. By employing a tiered screening cascade, researchers can efficiently identify and characterize the biological activities of this compound. The suggested assays cover a range of potential targets, including those involved in cell signaling and microbial growth. Positive results in any of these assays should be followed by more detailed dose-response studies, selectivity profiling, and mechanism of action investigations to further elucidate the compound's therapeutic potential.

References

Application Notes and Protocols for Cell Culture Treatment with Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology.[1] The piperazine scaffold is a key structural component in numerous FDA-approved drugs and is recognized for its favorable pharmacokinetic properties.[1][2] Extensive research has demonstrated the potential of various piperazine derivatives to inhibit cancer cell proliferation, trigger apoptosis (programmed cell death), and induce cell cycle arrest.[1][3] The anticancer mechanisms of these compounds are diverse, often involving the modulation of critical signaling pathways that are commonly dysregulated in cancer.[1]

This document provides detailed application notes and protocols for the in vitro evaluation of a novel conceptual piperazine derivative, herein referred to as MDC-112 , a representative inhibitor of the PI3K/AKT signaling pathway, a crucial mediator of cell growth, proliferation, and survival.[1]

MDC-112: A Novel Piperazine Derivative

For the purpose of these application notes, MDC-112 is a fictional name representing a novel piperazine derivative designed to exhibit anticancer properties by targeting key signaling pathways. Its characterization and the protocols provided are based on the established activities and experimental evaluation of various piperazine derivatives reported in scientific literature.

Data Presentation: In Vitro Anticancer Activity of Piperazine Derivatives

The cytotoxic and growth-inhibitory potential of piperazine derivatives is commonly assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are standard metrics used to quantify their potency, with lower values indicating higher efficacy.[1]

Table 1: Cytotoxic Activity (IC50) of Representative Piperazine Derivatives against Various Human Cancer Cell Lines

Cancer Cell LineCancer TypeRepresentative IC50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
A549Lung CarcinomaData not available
MCF-7Breast Adenocarcinoma> 10
MDA-MB-468Breast Cancer1.00
HOP-92Non-Small Cell Lung Cancer1.35

Note: The IC50 values are derived from various sources and represent the activity of different piperazine derivatives.[1][4]

Table 2: Growth Inhibition (GI50) of Vindoline-Piperazine Conjugates

CompoundCancer Cell LineCancer TypeGI50 (µM)
Compound 23MDA-MB-468Breast Cancer1.00
Compound 25HOP-92Non-Small Cell Lung Cancer1.35

Source: Data represents the activity of specific vindoline-piperazine conjugates.[4][5]

Signaling Pathways and Experimental Workflows

MDC-112 Mechanism of Action: Targeting the PI3K/AKT Pathway

A significant number of anticancer piperazine derivatives exert their effects by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is fundamental for regulating cell cycle progression, proliferation, and survival.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival MDC_112 MDC-112 MDC_112->PI3K inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition by MDC-112.

Experimental Workflow for In Vitro Evaluation

The following workflow outlines the key experiments for characterizing the anticancer effects of a novel piperazine derivative like MDC-112.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Determine_IC50 Determine IC50/GI50 Values Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (PI3K/AKT Pathway Proteins) Determine_IC50->Western_Blot Data_Interpretation Data Interpretation & Conclusion Apoptosis_Assay->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation Western_Blot->Data_Interpretation

References

dosage and administration of 1-(Morpholinocarbonylmethyl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "1-(Morpholinocarbonylmethyl)piperazine" is not available in the public scientific literature. The following application notes and protocols are based on data for the parent compound, piperazine , and its various salts, which are primarily used as an anthelmintic (anti-worm) agent in veterinary medicine. This information is provided for illustrative purposes and should not be extrapolated to the uncharacterized compound this compound, as its specific chemical structure will dictate its unique pharmacological and toxicological properties. Researchers must conduct independent dose-finding and safety studies for any new chemical entity.

Overview and Physicochemical Properties

Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms. It is a hygroscopic, colorless crystalline solid with a pungent odor.[1] Piperazine and its salts, such as piperazine citrate and piperazine dihydrochloride, are used in veterinary medicine to treat nematode infections in a wide range of animals.[2][3] The primary mechanism of action involves blocking neuromuscular transmission in parasites, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract.[3]

Dosage and Administration of Piperazine and its Salts

The administration of piperazine is almost exclusively via the oral route, often mixed into drinking water or feed. Dosages are highly dependent on the animal species, the specific piperazine salt used, and the target parasite.

Table 1: Summary of Oral Dosages for Piperazine Derivatives in Animal Models
Animal SpeciesPiperazine SaltDosage (as Piperazine Base)Administration DetailsReference
Swine Dihydrochloride / Citrate110 mg/kg bwSingle dose mixed into water or feed.[2]
Poultry Dihydrochloride / Citrate32 mg/kg bwAdministered in drinking water or feed over 2 days.[2][3]
Horses Adipate110 mg/kg bwSingle oral dose. Tolerated up to 6-7 times the therapeutic dose.[2]
Cattle Citrate200-300 mg/kg bwSingle dose administered through drinking water.[3]
Dogs & Cats Not specified50-110 mg/kg bw (25-50 mg/lb)Single oral dose. May be repeated in 21 days.[4]
Rats Base2050 mg/kg bw (Oral LD50)Not a therapeutic dose; indicates acute toxicity level.[2]
Mice Base1900-2730 mg/kg bw (Oral LD50)Not a therapeutic dose; indicates acute toxicity level.[2]

bw: body weight; LD50: Lethal Dose, 50%. The LD50 values represent the dose required to be lethal to 50% of the test population and are a measure of acute toxicity, not a therapeutic dose.

Experimental Protocols

The following protocols are generalized from the use of piperazine as an anthelmintic in research and veterinary settings.

Protocol 1: Oral Gavage Administration in Rodents (for Pharmacokinetic/Toxicology Studies)

This protocol describes a typical single-dose oral administration for evaluating the safety or pharmacokinetic profile of a substance like piperazine in a rodent model.

  • Animal Preparation: Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment with standard housing conditions and free access to food and water.

  • Compound Preparation: Prepare a homogenous solution or suspension of the test compound (e.g., piperazine salt) in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats).

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the compound preparation to be administered.

  • Administration: Administer the calculated volume directly into the stomach using a ball-tipped gavage needle.

  • Post-Administration Monitoring: Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for signs of toxicity, such as changes in behavior, respiration, or physical appearance.[2] In pharmacokinetic studies, blood samples would be collected at predetermined time points.[5]

Protocol 2: Administration in Drinking Water for Poultry

This protocol is standard for treating flocks of poultry for nematode infections.

  • Water Withdrawal: Withhold drinking water from the flock for approximately 2 hours before treatment to encourage thirst.

  • Medicated Water Preparation: Calculate the total body weight of the birds to be treated. Based on the recommended dosage (e.g., 32 mg/kg of piperazine base), calculate the total amount of piperazine salt required.[2] Dissolve this amount in the volume of water the flock is expected to consume over a 24-hour period.

  • Administration: Provide the medicated water as the sole source of drinking water for two consecutive days.[2][3]

  • Follow-up: After the treatment period, replace the medicated water with fresh, unmedicated water. Treatment can be repeated after an appropriate interval (e.g., 14 days) if necessary.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, such as an LD50 determination, in a rodent model.

G cluster_0 Preparation Phase cluster_1 Dosing Phase cluster_2 Observation & Data Collection Phase acclimatize Animal Acclimatization grouping Randomization into Dose Groups acclimatize->grouping weigh Weigh Animals grouping->weigh prepare_compound Compound Formulation calculate Calculate Individual Dose Volume prepare_compound->calculate weigh->calculate administer Oral Gavage Administration calculate->administer observe_clinical Monitor for Clinical Signs of Toxicity administer->observe_clinical data_analysis Data Analysis (e.g., LD50 Calculation) observe_clinical->data_analysis body_weight Record Body Weights body_weight->data_analysis necropsy Gross Necropsy necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study in animal models.

References

Application Note: Quantification of 1-(Morpholinocarbonylmethyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of 1-(Morpholinocarbonylmethyl)piperazine in biological matrices, such as human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high selectivity and sensitivity in pharmacokinetic and toxicological studies.[1][2][3] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it provides a summary of typical validation parameters that should be assessed to ensure the reliability and accuracy of the method in accordance with regulatory guidelines.[4][5][6]

Introduction

This compound is a chemical entity of interest in drug development. To accurately assess its pharmacokinetic profile, a reliable and validated bioanalytical method is crucial. LC-MS/MS has emerged as the preferred platform for the quantification of small molecules in complex biological samples due to its superior sensitivity and specificity over other analytical techniques like HPLC-UV or fluorescence detection.[1][3] This document provides a comprehensive protocol for the determination of this compound in plasma, which can be adapted for other biological matrices. The methodology is based on established principles for the analysis of piperazine-containing compounds.[7][8]

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (e.g., d4-labeled)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is a common choice for similar analytes.[8]

Sample Preparation

A simple and efficient protein precipitation method is recommended for sample preparation.[1]

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a 96-well plate or microcentrifuge tube, add 10 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: ACE C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% Formic acid in water or 2 mM ammonium acetate.[8]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[8]

  • Flow Rate: 0.4 - 1.2 mL/min.[8]

  • Injection Volume: 3 - 5 µL.[8]

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor to product ion transitions for both the analyte and the internal standard need to be optimized by infusing a standard solution of each into the mass spectrometer. For piperazine derivatives, the fragmentation often involves the piperazine ring.[7]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[4][5][6] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range for similar compounds is 10 to 15000 ng/mL.[8]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For similar compounds, LLOQs are often in the low ng/mL range.[1][8]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, bench-top, long-term).[9]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound10 - 15000> 0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ10< 7.396.8 - 107.6< 7.396.8 - 107.6
Low QC30< 7.396.8 - 107.6< 7.396.8 - 107.6
Mid QC7500< 7.396.8 - 107.6< 7.396.8 - 107.6
High QC12000< 7.396.8 - 107.6< 7.396.8 - 107.6
Data presented are representative values based on similar assays and should be determined experimentally.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) (Plasma, Urine, etc.) add_is Add Internal Standard (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (200 µL) vortex1->precipitate vortex2 Vortex (2 min) precipitate->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 injection Inject into LC-MS/MS vortex3->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in biological samples. Proper validation of this method will ensure the generation of reliable data for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol contributes to the robustness and high-throughput potential of the assay.

References

Application Notes and Protocols for 1-(Morpholinocarbonylmethyl)piperazine Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine due to their complex and multifactorial nature. The development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy. Piperazine and morpholine derivatives are scaffolds of significant interest in medicinal chemistry due to their prevalence in various clinically approved drugs and their ability to interact with key biological targets in the central nervous system (CNS).[1][2] This document provides detailed application notes and protocols for the study of compounds structurally related to 1-(Morpholinocarbonylmethyl)piperazine, which are designed to address multiple pathological pathways in neurodegenerative disorders.

Potential Therapeutic Rationale

Compounds incorporating both piperazine and morpholine moieties are being investigated for their potential to modulate several key targets implicated in neurodegeneration:

  • Cholinesterase Inhibition: To enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease.[3][4]

  • β-Secretase (BACE-1) Inhibition: To reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[4]

  • Amyloid-β Aggregation Inhibition: To prevent the formation of toxic Aβ plaques.[3][5]

  • Monoamine Oxidase (MAO-B) Inhibition: To increase dopamine levels, a strategy for Parkinson's disease treatment.

  • Modulation of TRPC6 Channels: To protect against synaptic loss and cognitive decline.[6][7][8][9]

  • Neuroprotection: To protect neurons from various toxic insults.[5]

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize quantitative data for various piperazine and morpholine derivatives with potential relevance to neurodegenerative disease research.

Table 1: Cholinesterase and BACE-1 Inhibition by Piperazine Derivatives

Compound IDTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Source
5h AChE6.83Donepezil-[3]
5k AChE2.13Donepezil-[3]
5d hAChEComparable to DonepezilDonepezil-[4]
5f hAChEComparable to DonepezilDonepezil-[4]
5d hBChEComparable to RivastigmineRivastigmine-[4]
5f hBChEComparable to RivastigmineRivastigmine-[4]
5d hBACE-1Comparable to DonepezilDonepezil-[4]
5f hBACE-1Comparable to DonepezilDonepezil-[4]

hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase, hBACE-1: human β-site amyloid precursor protein cleaving enzyme 1.

Table 2: Inhibition of Amyloid-β Aggregation

Compound IDAssayInhibition (%) at 25 µMSource
5k Self-induced Aβ₁₋₄₂ aggregation88.81[3]
5d Aβ aggregation (Thioflavin T assay)Significant reduction[4]
5f Aβ aggregation (Thioflavin T assay)Significant reduction[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of N-substituted piperazine derivatives.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow A React Piperazine with a Protecting Group (e.g., Boc-anhydride) B React Protected Piperazine with 2-chloro-1-morpholinoethan-1-one A->B C Deprotection B->C D Purification (e.g., Column Chromatography) C->D

Caption: General synthesis workflow for N-substituted piperazines.

Materials:

  • Piperazine

  • Di-tert-butyl carbonate (Boc-anhydride)

  • 2-chloro-1-morpholinoethan-1-one

  • Solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine)

  • Deprotecting agent (e.g., Trifluoroacetic acid)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of Piperazine: Dissolve piperazine in a suitable solvent (e.g., dichloromethane). Add Boc-anhydride dropwise at 0°C and stir at room temperature overnight. After reaction completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected piperazine.

  • N-Alkylation: Dissolve the Boc-protected piperazine and 2-chloro-1-morpholinoethan-1-one in a solvent such as DMF. Add a base (e.g., triethylamine) and stir the mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solvent like dichloromethane and add a deprotecting agent (e.g., trifluoroacetic acid). Stir at room temperature until the deprotection is complete.

  • Purification: Neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Workflow Diagram:

G cluster_ache AChE Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Add AChE enzyme, DTNB, and Test Compound to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction with Acetylthiocholine Iodide (ATCI) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (this compound analog)

  • Donepezil (reference inhibitor)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare various concentrations of the test compound and donepezil.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for Parkinson's disease research.[10][11][12][13]

Workflow Diagram:

G cluster_neuroprotection Neuroprotection Assay Workflow A Culture and Differentiate SH-SY5Y Cells B Pre-treat Cells with Test Compound A->B C Induce Neurotoxicity (e.g., with Aβ1-42 or MPP+) B->C D Incubate for 24-48 hours C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Calculate % Neuroprotection E->F

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Retinoic acid for differentiation

  • Neurotoxin (e.g., Amyloid-beta 1-42 oligomers or MPP⁺)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For differentiation, treat cells with retinoic acid for several days to induce a more neuron-like phenotype.

  • Cell Plating: Seed the differentiated cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Toxicity: Add the neurotoxin (e.g., Aβ₁₋₄₂ oligomers for an Alzheimer's model, or MPP⁺ for a Parkinson's model) to the wells containing the test compound. Include control wells with cells only, cells with neurotoxin only, and cells with test compound only.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound and the neurotoxin, compared to the neurotoxin alone.

Signaling Pathways

Multi-Target Signaling in Neurodegenerative Disease

Piperazine and morpholine derivatives are being investigated for their ability to modulate multiple signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

G cluster_ad Alzheimer's Disease Pathophysiology cluster_pd Parkinson's Disease Pathophysiology APP APP Abeta Aβ Aggregation APP->Abeta BACE-1, γ-secretase Plaques Senile Plaques Abeta->Plaques Neuron_Death_AD Neuronal Death & Synaptic Dysfunction Plaques->Neuron_Death_AD Tau Tau Hyperphosphorylation NFTs Neurofibrillary Tangles Tau->NFTs NFTs->Neuron_Death_AD ACh Acetylcholine Degradation ACh->Neuron_Death_AD AChE Dopamine Dopamine Degradation Dopaminergic_Neuron_Death Dopaminergic Neuron Death Dopamine->Dopaminergic_Neuron_Death MAO-B Compound Piperazine-Morpholine Analog Compound->Abeta Inhibits Compound->Tau Inhibits Compound->ACh Inhibits Compound->Dopamine Inhibits G cluster_trpc6 TRPC6 Signaling Pathway Compound Piperazine Analog TRPC6 TRPC6 Channel Compound->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Signaling Downstream Signaling (e.g., CREB, BDNF) Ca_influx->Signaling Synaptic_Plasticity Synaptic Plasticity & Survival Signaling->Synaptic_Plasticity Abeta_toxicity Aβ-induced Synaptic Toxicity Abeta_toxicity->Synaptic_Plasticity Inhibits

References

Application Notes and Protocols for N-Acyl Piperazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of 1-(Morpholinocarbonylmethyl)piperazine. The following information is compiled from studies on structurally related piperazine and morpholine-containing derivatives and should be considered as a general guide for the evaluation of this class of compounds. The experimental protocols and potential mechanisms of action are based on published research for similar molecules and may require optimization for the specific compound of interest.

Application Notes

Compound Class: N-Acyl Piperazine Derivatives with a Morpholine Moiety

Background: The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including oncology.[1] The incorporation of a morpholine moiety can enhance the pharmacological properties of a molecule. While data on this compound is not available, other N-substituted piperazine derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[2][3]

Mechanism of Action (Hypothesized): Based on related compounds, the anticancer effects of N-acyl piperazine derivatives may involve one or more of the following mechanisms:

  • Induction of Apoptosis: Many piperazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase cascades.[3]

  • Cell Cycle Arrest: Certain piperazine-containing compounds can arrest the cell cycle at specific phases, such as G1/S or G2/M, thereby inhibiting cancer cell proliferation.[1]

  • Inhibition of Signaling Pathways: Piperazine derivatives have been reported to inhibit key cancer-promoting signaling pathways, including the PI3K/AKT pathway.[3]

  • Microtubule Disruption: Some piperazine-based compounds have been found to interfere with microtubule dynamics, leading to mitotic arrest and cell death.

Potential Applications:

  • In vitro screening against a panel of human cancer cell lines to determine cytotoxic and antiproliferative activity.

  • Investigation of the molecular mechanisms underlying the anticancer effects, including apoptosis induction, cell cycle analysis, and signaling pathway modulation.

  • Lead compound for further structural optimization to enhance potency and selectivity.

Quantitative Data

The following table summarizes representative cytotoxic activities of various N-substituted piperazine derivatives against different cancer cell lines, as reported in the literature. Note: These values are for compounds structurally related to this compound and should be used for reference only.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)Cell Viability Assay1.00[2][4]
Vindoline-piperazine conjugate 25HOP-92 (Lung)Cell Viability Assay1.35[2][4]
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16[3]
2-(benzimidazol-2-yl)-quinoxaline derivativeA549 (Lung)Cytotoxicity Assay26.3[5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Evaluation of N-Acyl Piperazine Derivatives cluster_1 Endpoint Assays A Cancer Cell Seeding (96-well or 6-well plates) B Compound Treatment (e.g., this compound) A->B C Incubation (24-72h) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) D->G E->G F->G

Caption: Experimental workflow for the in vitro evaluation of N-acyl piperazine derivatives.

G cluster_0 Hypothesized Signaling Pathway: Apoptosis Induction Compound N-Acyl Piperazine Derivative PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition of pro-apoptotic function Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction pathway for N-acyl piperazine derivatives.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Testing of 1-(Morpholinocarbonylmethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 1-(Morpholinocarbonylmethyl)piperazine derivatives. This class of compounds holds potential for the development of new antimicrobial agents due to the synergistic combination of the piperazine and morpholine scaffolds, both of which are known to be present in various biologically active molecules.[1][2][3][4][5] The protocols outlined below are designed to guide researchers through the chemical synthesis, purification, and subsequent microbiological testing of these novel derivatives.

Data Presentation

The antimicrobial efficacy of synthesized this compound derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables present example data for analogous piperazine and morpholine derivatives against a panel of common bacterial and fungal pathogens, illustrating how to structure the results for clear comparison.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Example Piperazine Derivative A 16168>256[6]
Example Piperazine Derivative B 24>128>128[7]
Example Morpholine Derivative C 12.56.25>50>50[2]
Ciprofloxacin (Control) 10.50.251[8]

Table 2: Antifungal Activity (MIC in µg/mL)

Compound DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
Example Piperazine Derivative D 8>6416[1]
Example Morpholine Derivative E 3.125>503.125[9]
Fluconazole (Control) 2164[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via N-acylation of a substituted piperazine.

Materials:

  • Substituted piperazine

  • 2-Morpholinoacetic acid

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Triethylamine (TEA) or other suitable base

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Activation of 2-Morpholinoacetic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-morpholinoacetic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours to form the 2-morpholinoacetyl chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Acylation of Piperazine:

    • In a separate flask, dissolve the substituted piperazine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude 2-morpholinoacetyl chloride from the previous step in anhydrous DCM and add it dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and subsequently the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Materials:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Saline solution (0.85%).

  • McFarland standard (0.5).

  • Mueller-Hinton Agar (MHA) for bacteria.

  • Sabouraud Dextrose Agar (SDA) for fungi.

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay (MIC Determination):

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Add 100 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

    • Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial/fungal inoculum.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial testing of the target compounds, as well as a conceptual representation of potential antimicrobial mechanisms.

Synthesis_Workflow Synthesis Workflow for this compound Derivatives cluster_synthesis Synthesis A 2-Morpholinoacetic Acid B Activation (e.g., with SOCl₂) A->B C 2-Morpholinoacetyl Chloride B->C E N-Acylation C->E D Substituted Piperazine D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure 1-(Morpholinocarbonylmethyl) piperazine Derivative G->H I Characterization (NMR, MS) H->I J Confirmed Structure I->J

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial_Testing_Workflow Antimicrobial Testing Workflow cluster_testing Antimicrobial Evaluation K Synthesized Compound L Stock Solution Preparation (DMSO) K->L M Serial Dilution in 96-well Plate L->M O Incubation M->O N Microbial Inoculum Preparation N->M P MIC Determination (Visual Inspection) O->P Q Subculturing on Agar Plates P->Q R Incubation Q->R S MBC/MFC Determination (Colony Counting) R->S

Caption: Workflow for determining MIC and MBC/MFC of the synthesized compounds.

Antimicrobial_Mechanisms Potential Antimicrobial Mechanisms of Action cluster_mechanisms Possible Cellular Targets Compound 1-(Morpholinocarbonylmethyl) piperazine Derivative Target1 Cell Wall Synthesis Inhibition Compound->Target1 Target2 Protein Synthesis Inhibition Compound->Target2 Target3 DNA/RNA Synthesis Inhibition Compound->Target3 Target4 Cell Membrane Disruption Compound->Target4 Outcome Bacterial/Fungal Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome

Caption: Generalized potential mechanisms of antimicrobial action for piperazine and morpholine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Morpholinocarbonylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the N-alkylation of piperazine with an activated morpholine derivative. This typically involves reacting piperazine with 2-chloro-1-morpholinoethanone (also known as N-(chloroacetyl)morpholine) in the presence of a base to neutralize the HCl generated during the reaction.

Q2: What is the primary challenge in this synthesis?

A2: The principal challenge is achieving selective mono-alkylation of the piperazine ring.[1] Piperazine has two secondary amine groups, and the mono-substituted product is a nucleophile that can react again with the alkylating agent. This leads to the formation of the di-substituted byproduct, 1,4-bis(morpholinocarbonylmethyl)piperazine, which reduces the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows you to track the consumption of the starting materials (piperazine and 2-chloro-1-morpholinoethanone) and the formation of the product and byproducts.

Q4: What are the key reagents needed for this synthesis?

A4: The essential reagents are:

  • Piperazine: Can be used as the free base or as a salt.

  • 2-Chloro-1-morpholinoethanone: The alkylating agent.

  • Base: An acid scavenger like potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial.[1][3]

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Q: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A: Low yield is the most common problem. The primary cause is often the formation of the di-substituted byproduct. Here’s a step-by-step troubleshooting approach:

1. Control Stoichiometry:

  • Issue: Using a 1:1 molar ratio of piperazine to the alkylating agent often leads to significant di-substitution.

  • Solution: Employ a large excess of piperazine (5 to 10 equivalents) relative to 2-chloro-1-morpholinoethanone.[2] This statistically favors the reaction of the alkylating agent with the more abundant, unreacted piperazine over the mono-substituted product.

2. Optimize Reagent Addition:

  • Issue: Adding the alkylating agent all at once creates a high local concentration, promoting di-substitution.

  • Solution: Add the 2-chloro-1-morpholinoethanone solution dropwise or in small portions over an extended period to the stirred piperazine solution.[1] This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[1]

3. Check Reaction Temperature:

  • Issue: While some N-alkylation reactions require heat, excessive temperatures can sometimes promote side reactions.

  • Solution: Run the reaction at room temperature or slightly below (e.g., 0 °C to RT).[2] Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and selectivity.

4. Consider a Protecting Group Strategy:

  • Issue: For maximum control and to completely avoid di-substitution, direct alkylation of unprotected piperazine can be unreliable.

  • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine.[1][4] The Boc (tert-butyloxycarbonyl) group blocks one nitrogen, forcing alkylation to occur selectively at the other. The Boc group can be easily removed later with an acid.[4] This is the most robust method for ensuring mono-substitution.[1][4]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s) Citation(s)
Low Yield Formation of di-alkylated byproduct• Use a large excess (5-10 eq.) of piperazine.• Add the alkylating agent slowly.• Use a mono-protected piperazine (e.g., N-Boc-piperazine).[1][2][4]
Incomplete reaction• Ensure reagents are fully dissolved (switch to DMF if needed).• Increase reaction time or temperature, monitoring by TLC/LC-MS.• Use a sufficient amount of base (e.g., 2.0 eq. K₂CO₃).[1]
Impurity Detected Unreacted starting materials• Allow the reaction to run longer.• Check the purity and reactivity of your reagents.
1,4-disubstituted byproduct• Implement the solutions for low yield mentioned above.[1][2]
Difficult Purification Product and byproduct have similar polarity• If using excess piperazine, remove it with an acid wash during workup.• Column chromatography may be necessary.• Consider recrystallization from a suitable solvent system.[2]

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Product Distribution

This table illustrates the typical effect of varying the molar ratio of piperazine to 2-chloro-1-morpholinoethanone on the reaction outcome.

Molar Ratio (Piperazine : Alkylating Agent)Mono-substituted Product Yield (Approx. %)Di-substituted Byproduct (Approx. %)
1 : 130 - 40%40 - 50%
3 : 160 - 70%20 - 30%
5 : 175 - 85%10 - 15%
10 : 1> 90%< 5%

Note: Yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis via Excess Piperazine Method

This protocol prioritizes simplicity and avoids the need for protection/deprotection steps.

Materials:

  • Piperazine (10 eq.)

  • 2-Chloro-1-morpholinoethanone (1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2 eq.)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add piperazine (10 eq.) and acetonitrile. Stir until the piperazine is dissolved.

  • Add anhydrous potassium carbonate (2 eq.) to the solution.

  • In a separate flask, dissolve 2-chloro-1-morpholinoethanone (1 eq.) in acetonitrile.

  • Slowly add the 2-chloro-1-morpholinoethanone solution to the piperazine mixture dropwise over 1-2 hours at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.[2]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue will contain the product and excess piperazine. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water or brine to remove the highly water-soluble piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product further by column chromatography or recrystallization if necessary.[2]

Protocol 2: Synthesis of the Alkylating Agent (2-Chloro-1-morpholinoethanone)

Materials:

  • Morpholine (1.0 eq.)

  • Chloroacetyl chloride (1.0 eq.)

  • Potassium Carbonate (2.0 eq.) or Triethylamine (1.1 eq.)

  • Toluene or Diethyl ether

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve morpholine (1.0 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in toluene.[5]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.0 eq.) dropwise, maintaining the low temperature.[3][5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours.[3][5]

  • Filter the reaction mixture to remove the salt byproduct (e.g., potassium chloride or triethylammonium chloride).

  • Wash the solids with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain 2-chloro-1-morpholinoethanone, often as a white solid.[5]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product This compound Piperazine->Product + Alkylating Agent (1st Substitution) AlkylatingAgent 2-Chloro-1-morpholinoethanone SideProduct 1,4-bis(Morpholinocarbonylmethyl)piperazine Product->SideProduct + Alkylating Agent (2nd Substitution)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckByproduct Major byproduct detected (e.g., by LC-MS)? Start->CheckByproduct YesByproduct Di-substitution is likely CheckByproduct->YesByproduct Yes NoByproduct Incomplete conversion? CheckByproduct->NoByproduct No Action1 Increase Piperazine Ratio (5-10x) YesByproduct->Action1 Action2 Add Alkylating Agent Slowly YesByproduct->Action2 Action3 Consider N-Boc-Piperazine YesByproduct->Action3 Action4 Check Reagent Purity NoByproduct->Action4 Yes Action5 Increase Reaction Time / Temp NoByproduct->Action5 Yes Action6 Ensure Base is Sufficient & Dry NoByproduct->Action6 Yes

Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.

Optimization_Cycle Plan Plan: Vary one parameter (e.g., Piperazine Ratio) Do Do: Run experiment with new conditions Plan->Do Iterate Check Check: Analyze yield and purity (TLC, LC-MS, NMR) Do->Check Iterate Act Act: Conclude and decide next parameter to optimize Check->Act Iterate Act->Plan Iterate

Caption: A Plan-Do-Check-Act cycle for systematic reaction optimization.

References

overcoming solubility issues with 1-(Morpholinocarbonylmethyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Morpholinocarbonylmethyl)piperazine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features influencing solubility?

A1: this compound is a heterocyclic compound featuring both a piperazine and a morpholine ring. The key structural elements influencing its aqueous solubility are:

  • Piperazine Ring: This ring contains two nitrogen atoms. Piperazine itself is a weak base and is freely soluble in water.[1][2][3] The nitrogen atoms can be protonated in acidic conditions, forming more soluble salts.[4][5][6]

  • Morpholine Ring: The inclusion of a morpholine ring can improve aqueous solubility.[7]

  • Overall Structure: The molecule's overall polarity, crystal lattice energy, and potential for hydrogen bonding with water will dictate its intrinsic solubility. Many piperazine derivatives face solubility challenges, often requiring formulation strategies to improve their dissolution.[8]

Q2: Why is the pH of the aqueous solution critical for dissolving this compound?

A2: The solubility of this compound is highly pH-dependent due to the basic nature of the piperazine ring.[1]

  • In Acidic Solutions (Low pH): The nitrogen atoms on the piperazine ring become protonated, forming a cationic species. This ionized form is significantly more polar and, therefore, more soluble in water.[9][10] For basic compounds, decreasing the pH generally increases solubility.[11][12][13]

  • In Neutral or Basic Solutions (Higher pH): The compound will exist predominantly in its neutral, free base form. This form is typically less polar and has lower aqueous solubility, making it more prone to precipitation.[6]

Q3: My compound precipitates out of my aqueous buffer. What is the likely cause?

A3: Precipitation is a common issue for compounds with pH-dependent solubility. The most likely cause is that the pH of your aqueous solution is too high to maintain the protonated, soluble form of the compound. This can happen if a stock solution (often in an organic solvent like DMSO) is diluted into a buffer with a pH near or above the compound's pKa, causing the less soluble free base to crash out.

Q4: What are the first steps I should take to improve the solubility of this compound?

A4: The initial steps should focus on simple formulation adjustments:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. Preparing your solution with an acidic buffer (e.g., citrate or acetate buffer with pH < 6) is highly recommended.

  • Use of Co-solvents: If pH adjustment alone is insufficient, introducing a small percentage of a water-miscible organic co-solvent can help.[14] Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[4][15] It's crucial to keep the final co-solvent concentration low (typically <1-5%) to avoid impacting biological assays.[4]

Q5: Are there more advanced methods if simple pH and co-solvent adjustments fail?

A5: Yes, if basic formulation strategies are not sufficient, several advanced techniques can be explored:[5]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, mesylate) is a standard industry practice to dramatically increase aqueous solubility.[4][14]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming an inclusion complex with a hydrophilic exterior that is more water-soluble.[5][16]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[4][16]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties, including solubility.[5][15]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Powder is difficult to wet and clumps together. The powder may be very fine or have unfavorable surface properties, leading to the formation of aggregates that are slow to dissolve.[17]Add the powder slowly to the vortexing solvent. Avoid adding the solvent to the dry powder.[17] Gentle sonication can also help break up clumps.[18]
Compound dissolves initially but precipitates over time. The solution is likely supersaturated, or the pH is drifting into a range where the compound is less soluble.Ensure the pH of the solution is stable by using a buffer with sufficient capacity. Store the solution at the recommended temperature and check for degradation, which might produce less soluble byproducts.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium due to dilution, pH changes, or interactions with media components.Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration under your experimental conditions.[19] Ensure the final concentration of any co-solvent (like DMSO) is below the threshold that affects your assay (typically <0.5%).[4]
Low or variable solubility across different batches. This could be due to polymorphism (different crystal forms) or variations in the purity of the compound.Characterize the solid-state properties of each batch. Different polymorphs can have significantly different solubilities.
Dissolution rate is too slow for the experiment. The particle size of the solid may be too large, or the stirring/agitation is insufficient.Use a finer powder if available. Increase the agitation speed or use a magnetic stirrer to enhance the dissolution rate. Warming the solution can also increase the rate of dissolution.[20]

Data Presentation

Table 1: Predicted pH-Dependent Aqueous Solubility

This table presents hypothetical, yet scientifically plausible, data for a dibasic compound like this compound to illustrate the expected trend.

pH of Aqueous BufferExpected Predominant SpeciesPredicted Solubility CategoryEstimated Solubility Range (µg/mL)
2.0Diprotonated (Salt Form)Very Soluble> 10,000
4.0Monoprotonated (Salt Form)Soluble1,000 - 10,000
6.0Mix of Protonated and Free BaseSparingly Soluble100 - 1,000
7.4Predominantly Free BaseSlightly Soluble10 - 100
9.0Free BaseVery Slightly Soluble< 10
Table 2: Common Co-solvents for Solubility Enhancement
Co-solventTypical Starting ConcentrationNotes and Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 5% (v/v)Excellent solubilizing power for stock solutions. Final concentration in assays should be kept low (<0.5%) to avoid cytotoxicity.[4]
Ethanol (EtOH) 1% - 10% (v/v)A less aggressive solvent than DMSO. Often used in formulations for in vivo studies. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5% - 20% (v/v)A non-volatile, low-toxicity co-solvent suitable for a wide range of applications. Can increase the viscosity of the solution.[15]
Propylene Glycol (PG) 5% - 20% (v/v)Similar properties to PEG 400, commonly used in pharmaceutical formulations.[14]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology: This protocol is based on the traditional shake-flask method for determining thermodynamic solubility.[21]

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[21]

  • Separate Solid from Solution: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify Concentration: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[21]

  • Plot Data: Plot the measured solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of the compound in a buffered solution.

Methodology: This protocol describes a method for assessing kinetic solubility.[19][22]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Prepare Co-solvent Blends: In a 96-well plate, prepare different aqueous buffer (e.g., pH 7.4) and co-solvent mixtures. For example, for a 5% final co-solvent concentration, mix 95 µL of buffer with 5 µL of the desired co-solvent (DMSO, EtOH, PEG 400, etc.).

  • Add Compound: Add a small volume of the DMSO stock solution to each well containing the buffer/co-solvent blend (e.g., add 2 µL of 20 mM stock to 98 µL of the blend for a final concentration of 400 µM).

  • Mix and Equilibrate: Seal the plate and mix on a plate shaker for 1-2 hours at room temperature.

  • Measure Turbidity: Measure the turbidity (absorbance or nephelometry) of each well using a plate reader. Higher turbidity indicates lower solubility (precipitation).

  • Analyze Results: Compare the turbidity readings across the different co-solvent blends to identify the most effective one for improving solubility.

Visualizations

G start Start: Solubility Issue (Precipitation / Low Dissolution) check_ph Is the compound basic? (e.g., contains piperazine) start->check_ph adjust_ph Primary Strategy: Lower pH of Aqueous Solution (e.g., use pH 4-5 buffer) check_ph->adjust_ph Yes add_cosolvent Secondary Strategy: Add a Co-solvent (e.g., 1-5% DMSO, EtOH, PEG 400) check_ph->add_cosolvent No / Unsure ph_success Problem Solved? adjust_ph->ph_success ph_success->add_cosolvent No end_success End: Compound Solubilized ph_success->end_success Yes cosolvent_success Problem Solved? add_cosolvent->cosolvent_success advanced Advanced Strategies: - Salt Formation - Cyclodextrin Complexation - Nanosuspension cosolvent_success->advanced No cosolvent_success->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis prep_stock 1. Prepare High Concentration Stock in 100% DMSO add_excess 3. Add Excess Solid Compound to each Buffer prep_buffers 2. Prepare Aqueous Buffers (pH 2, 4, 6, 7.4, 9) prep_buffers->add_excess shake 4. Shake for 24-48h at Constant Temperature add_excess->shake filter 5. Filter Supernatant (0.22 µm Syringe Filter) shake->filter quantify 6. Quantify Concentration (HPLC-UV or LC-MS) filter->quantify plot 7. Plot Solubility vs. pH quantify->plot

References

minimizing off-target effects of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Morpholinocarbonylmethyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects associated with piperazine-based compounds like this compound?

A1: Piperazine derivatives are known to sometimes interact with targets other than the intended one. The most frequently observed off-target activities are at G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Another significant concern is the potential inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1] Interactions with various kinases are also possible due to the conserved nature of the ATP-binding pocket.[1]

Q2: How can I proactively assess the potential for off-target effects before conducting extensive experiments?

A2: In silico methods are a valuable initial step to predict potential off-target liabilities.[1] Comparing the 2D and 3D structure of this compound against databases of compounds with known off-target activities can provide initial clues.[1] Additionally, pharmacophore modeling and molecular docking can be used to predict binding affinity to known off-targets like the hERG channel or various GPCR subtypes.[1]

Q3: What is a recommended experimental strategy for profiling the selectivity of this compound?

A3: A tiered approach is generally the most efficient strategy.[1] Start with a broad off-target screening panel at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters.[1] For any "hits" identified in this initial screen, follow up with concentration-response assays to determine the potency (e.g., IC50 or Ki) of the off-target interaction.

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Q: I am observing significant cell death in my experiments, even in non-cancerous cell lines or at low concentrations of this compound. What could be the cause and how can I troubleshoot this?

A: Unexpected cytotoxicity can arise from several factors. Here's a systematic approach to identify and mitigate the issue:

Possible Causes & Solutions:

  • Compound Instability or Precipitation: Ensure the compound is fully dissolved. Precipitates can lead to inconsistent, high localized concentrations. It is also important to assess the stability of the compound in your specific culture medium over the time course of your experiment using methods like HPLC.[1]

  • Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets.[1] To investigate this, perform a broad off-target screening.[1] A large difference between the cytotoxic concentration and the on-target potency may suggest an off-target effect.[1]

  • Cell Line Sensitivity: The chosen cell line might be particularly sensitive. Test the compound on a panel of different cell lines, including non-cancerous control cells, to see if the toxicity is cell-type specific.[1]

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.[1] To test this, you can co-incubate with CYP450 inhibitors to see if toxicity is reduced.[1]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[1]

Workflow for Troubleshooting Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Check Compound Solubility & Stability A->B C Precipitate Observed? B->C Yes E Assess Off-Target Effects B->E No D Optimize Solubilization Protocol C->D D->A F Broad Off-Target Screening E->F G Evaluate Cell Line Sensitivity F->G H Test on a Panel of Cell Lines G->H I Consider Metabolic Activation H->I J Co-incubate with CYP450 Inhibitors I->J K Review Solvent Concentration J->K L Include Vehicle Control K->L M Problem Resolved L->M

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity in cell-based assays.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

Q: this compound is a potent inhibitor in my biochemical assay (e.g., purified enzyme), but shows significantly lower potency in cell-based assays. Why is this happening?

A: This is a common challenge in drug development and can be attributed to several factors related to the cellular environment.

Possible Causes & Solutions:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • High Non-Specific Binding: The compound may be binding to other cellular components, reducing the free concentration available to bind to the target. It's important to consider the unbound concentration of the drug, which is what drives the pharmacological response.[2]

  • Compound Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

Hypothetical Signaling Pathway and Off-Target Interaction

cluster_cell Cell Membrane TargetReceptor Target Receptor OnTargetPathway Desired Signaling Pathway TargetReceptor->OnTargetPathway OffTargetGPCR Off-Target GPCR OffTargetPathway Undesired Signaling Pathway OffTargetGPCR->OffTargetPathway Compound This compound Compound->TargetReceptor On-Target Binding Compound->OffTargetGPCR Off-Target Binding CellularResponse Intended Cellular Response OnTargetPathway->CellularResponse SideEffect Adverse Effect OffTargetPathway->SideEffect

Caption: A diagram illustrating how a compound can bind to its intended target and an off-target receptor.

Data Presentation

Table 1: Hypothetical Off-Target Screening Results for this compound

Target ClassSpecific Target% Inhibition at 10 µM
GPCR5-HT2A Receptor85%
GPCRα1-Adrenergic Receptor62%
Ion ChannelhERG55%
KinaseKinase Panel (average)<10%

Table 2: Structure-Activity Relationship (SAR) for Cytotoxicity

CompoundModificationCytotoxicity (IC50 in µM) - Cancer Cell LineCytotoxicity (IC50 in µM) - Normal Cell Line
This compound -5.225.8
Analog 1Increased Lipophilicity2.15.3
Analog 2Reduced Basicity (pKa)8.9> 50

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium by serial dilution from a DMSO stock.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions. Include wells for vehicle control (DMSO) and untreated cells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay for Off-Target GPCRs

Objective: To determine the binding affinity (Ki) of this compound for a specific off-target GPCR (e.g., 5-HT2A receptor).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the GPCR (e.g., [3H]-ketanserin for 5-HT2A)

  • This compound

  • Assay buffer

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In the wells of a microplate, add the cell membranes, the radiolabeled ligand, and the serially diluted compound or vehicle.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.

References

Technical Support Center: Optimizing Incubation Time for 1-(Morpholinocarbonylmethyl)piperazine in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-(Morpholinocarbonylmethyl)piperazine in cell-based assays, with a specific focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a time-course experiment with this compound?

A2: The ideal starting point for a time-course experiment depends on the biological endpoint being measured. For assessing effects on cell signaling pathways, shorter incubation times are generally sufficient, while longer periods are typically required for cellular endpoints like viability or apoptosis[1]. A suggested range is:

  • Signaling Assays (e.g., Western Blot for phospho-proteins): 1, 2, 4, 8, and 24 hours[1].

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): 24, 48, and 72 hours[1][2][3].

  • Apoptosis Assays (e.g., Annexin V staining): 24, 48, and 72 hours[2].

It is crucial to optimize these ranges for your specific cell line and the compound's mechanism of action[4].

Q2: How does the concentration of this compound influence the optimal incubation time?

A2: The concentration of the compound and the incubation time are interdependent variables. High concentrations may produce effects at earlier time points, but could also lead to off-target toxicity with prolonged exposure[1]. Conversely, a lower concentration might require a longer incubation period to observe a significant effect. It is recommended to perform a dose-response experiment at multiple time points to determine the optimal combination of concentration and incubation time that achieves the desired biological effect with minimal cytotoxicity[5].

Q3: My results with this compound are inconsistent across experiments. What could be the cause?

A3: Inconsistent results in cell-based assays can stem from several factors. Poor aqueous solubility is a common issue with piperazine-containing compounds, which can lead to precipitation and variable effective concentrations[6]. Other potential causes include compound instability in the culture medium over time, variations in cell seeding density, and solvent toxicity.

Q4: I am observing high levels of cytotoxicity in my non-cancerous control cell line. How can I mitigate this?

A4: Off-target cytotoxicity in non-cancerous cells is a significant challenge. Strategies to address this include optimizing the dose and exposure time; a shorter incubation period or lower concentration may reduce toxicity in normal cells while maintaining efficacy in cancer cells. It is also important to ensure that the observed cytotoxicity is not due to the solvent (e.g., DMSO) by including a vehicle-only control group.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity Across All Cell Lines
Potential Cause Troubleshooting Steps
Compound Instability/Precipitation Ensure the compound is fully dissolved. Visually inspect for precipitates. Assess compound stability in your specific culture medium over the time course of your experiment using methods like HPLC.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.
Prolonged Incubation Time An excessively long incubation time, even at low concentrations, can lead to off-target effects and general cytotoxicity[1]. Test earlier time points (e.g., 24h and 48h instead of 72h)[1].
Cell Seeding Density Both very low and very high cell densities can affect the apparent cytotoxicity of a compound. Use an optimal and consistent cell number for your assays.
Issue 2: No Observable Effect or Weak Potency
Potential Cause Troubleshooting Steps
Insufficient Incubation Time The compound's mechanism of action may require a longer duration to manifest. Extend the time course of your experiment to include later time points (e.g., 72 hours for viability assays)[1].
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties and consider structural modifications to improve permeability.
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
Compound Degradation Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions[1].

Data Presentation

Table 1: Recommended Starting Incubation Times for Various Cell-Based Assays

Assay TypeRecommended Incubation TimesReference
Cell Viability (e.g., MTT)24, 48, 72 hours[1][2]
Apoptosis (e.g., Annexin V)24, 48, 72 hours[2]
Signaling Pathway Modulation (e.g., Western Blot)1, 2, 4, 8, 24 hours[1]
Cell Cycle Analysis24, 48 hours[7]

Table 2: Troubleshooting Summary for Inconsistent Results

SymptomPotential CauseSuggested Action
High variability between replicatesCompound precipitationDetermine kinetic solubility in assay medium[6].
Inconsistent cell seedingOptimize and standardize cell seeding density.
Batch-to-batch variabilityCompound instabilityPrepare fresh stock solutions; store properly.
Unexpectedly high cell deathSolvent toxicityTitrate solvent concentration; include vehicle control[5].

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay (MTT)

This protocol is designed to determine the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into three 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence[4][5].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control[2].

  • Incubation: Incubate the plates for three different time points (e.g., 24, 48, and 72 hours)[4][5].

  • MTT Addition: At the end of each designated incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C[3].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently[3].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[3].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration for each incubation time to determine the IC50 value at each time point[4]. The optimal incubation time is typically the one that yields a stable and potent IC50 value[4].

Visualizations

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere prepare Prepare serial dilutions of compound adhere->prepare treat Treat cells with compound and vehicle control prepare->treat incubate24 Incubate for 24h treat->incubate24 incubate48 Incubate for 48h treat->incubate48 incubate72 Incubate for 72h treat->incubate72 assay24 Perform MTT Assay incubate24->assay24 assay48 Perform MTT Assay incubate48->assay48 assay72 Perform MTT Assay incubate72->assay72 analyze Calculate % viability and IC50 for each time point assay24->analyze assay48->analyze assay72->analyze compare Compare IC50 values to determine optimal incubation time analyze->compare end End compare->end

Caption: Workflow for optimizing incubation time in a cell viability assay.

G ligand This compound receptor GPCR Target (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters level of kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylates gene_expression Changes in Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for a piperazine derivative.

G start Inconsistent Assay Results solubility Suspect Poor Solubility / Precipitation start->solubility kinetic_sol Determine Kinetic Solubility in Assay Medium solubility->kinetic_sol precip_obs Precipitation Observed? kinetic_sol->precip_obs modify_form Modify Formulation (e.g., adjust pH, add co-solvent) precip_obs->modify_form Yes other_vars Investigate Other Assay Variables (e.g., cell density, incubation time) precip_obs->other_vars No modify_form->kinetic_sol

Caption: Troubleshooting workflow for inconsistent assay results.

References

troubleshooting unexpected results in 1-(Morpholinocarbonylmethyl)piperazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Morpholinocarbonylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and in vitro experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Synthesis & Purification

Question 1: I am getting a low yield during the synthesis of this compound. What are the possible reasons and solutions?

Answer: Low yields in the synthesis of monosubstituted piperazine derivatives are a common issue. The primary reasons often involve suboptimal reaction conditions and the formation of side products.

  • Formation of Disubstituted Piperazine: A frequent side product is the N,N'-disubstituted piperazine, where the morpholinocarbonylmethyl group is attached to both nitrogen atoms of the piperazine ring.

    • Solution: To minimize this, a one-pot, one-step synthetic procedure using a protonated form of piperazine can be employed. This method protects one of the nitrogen atoms, favoring the formation of the monosubstituted product.[1]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

    • Solution: Reactions are often carried out in solvents like methanol or acetic acid.[1] The use of a heterogeneous catalyst, such as metal ions supported on a commercial polymeric resin, can shorten reaction times and improve yields.[1]

  • Purification Losses: The purification process itself can lead to a loss of the final product.

    • Solution: Recrystallization from a suitable solvent like isopropyl alcohol is a common method for purifying piperazine derivatives.[1] Careful handling during filtration and washing is crucial to minimize losses.

Question 2: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the separation?

Answer: Tailing is a common problem when purifying basic compounds like piperazines on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface.

  • Mobile Phase Modification: Adding a basic modifier to the eluent can help to reduce these interactions.

    • Solution: A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol (1-2%) can be added to the mobile phase to improve the peak shape.

  • Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase.

    • Solution: Amine-deactivated silica gel or alumina (basic or neutral) can be good alternatives to standard silica gel for the purification of basic compounds.

In Vitro Experiments

Question 3: My in vitro cytotoxicity assays are giving inconsistent results. What are the potential causes?

Answer: Inconsistent results in cell-based assays can arise from several factors related to the compound, the cells, or the assay itself.

  • Compound Solubility and Stability: Piperazine derivatives can have variable solubility and stability in aqueous media. Precipitation of the compound can lead to inaccurate concentrations and inconsistent effects.

    • Solution: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the assay medium. Visually inspect for any precipitation. It is also advisable to prepare fresh dilutions of the compound for each experiment and protect it from light.[2] The stability of the compound in the specific culture medium over the duration of the experiment can be assessed using methods like HPLC.[2]

  • Cell Health and Density: The passage number, confluency, and overall health of the cells can significantly affect their response to the compound.

    • Solution: Use cells within a consistent and narrow passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of the assay.[2]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest compound concentration) to ensure that the observed effects are due to the compound and not the solvent. Typically, the final DMSO concentration should be kept below 0.5%.

Question 4: I am observing unexpected cytotoxicity in non-cancerous cell lines. What could be the reason?

Answer: Unexpected cytotoxicity in normal cell lines can be due to off-target effects of the compound. Piperazine derivatives are known to interact with a range of biological targets, which can lead to unintended cellular responses.[3]

  • Off-Target Interactions: The compound may be interacting with other receptors, ion channels, or enzymes, leading to cytotoxicity.

    • Solution: A broad off-target screening panel can be used to identify potential unintended targets. If a specific off-target is identified, molecular modeling can be used to guide chemical modifications to reduce this interaction while maintaining the desired activity.

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.

    • Solution: Co-incubation with CYP450 inhibitors can help determine if metabolic activation is contributing to the observed toxicity.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values represent the concentration of the compound required to inhibit 50% of the cancer cell population.

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16[3]
CB01U87 (Glioblastoma)Not Specified< 0.05
CB01HeLa (Cervical Cancer)Not Specified< 0.05
Compound 7g (guanidine derivative)HT-29 (Colon Cancer)MTT Assay< 2
Compound 7g (guanidine derivative)A549 (Lung Cancer)MTT Assay< 2
Compound 9LNCaP (Prostate Cancer)CCK-8 Assay< 5
Compound 15LNCaP (Prostate Cancer)CCK-8 Assay< 5
Piperazine derivative 23MDA-MB-468 (Breast Cancer)Not Specified1.00[4]
Piperazine derivative 25HOP-92 (Non-small cell lung cancer)Not Specified1.35[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of piperazine with 2-chloro-1-morpholinoethan-1-one.

Materials:

  • Piperazine

  • 2-chloro-1-morpholinoethan-1-one

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 2-chloro-1-morpholinoethan-1-one (1 equivalent) in DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain the pure this compound.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Reactants Piperazine & 2-chloro-1-morpholinoethan-1-one Reaction Reaction in DCM with Et3N Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (Na2SO4) & Concentration Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Synthesis Yield Problem Low Yield Cause1 Formation of Disubstituted Product Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Purification Losses Problem->Cause3 Solution1 Use Protonated Piperazine (One-pot method) Cause1->Solution1 Solution2 Optimize Solvent, Temp. & Use Catalyst Cause2->Solution2 Solution3 Careful Recrystallization & Handling Cause3->Solution3

Caption: A logical diagram for troubleshooting low yields in piperazine derivative synthesis.

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway Compound Piperazine Derivative (e.g., CB01) Mitochondria Mitochondria Compound->Mitochondria induces permeability Bax Upregulation of Bax Mitochondria->Bax CytochromeC Release of Cytochrome c Bax->CytochromeC Caspase9 Activation of Caspase-9 CytochromeC->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by a piperazine derivative.[7]

References

stability testing of 1-(Morpholinocarbonylmethyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of 1-(Morpholinocarbonylmethyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for this compound under experimental stress conditions?

Based on the chemical structure of this compound, which contains piperazine, morpholine, and amide functional groups, the primary degradation pathways to investigate are hydrolysis, oxidation, and thermal degradation.[1][2] Photodegradation should also be considered as per ICH guidelines.[3][4][5][6]

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the morpholinocarbonylmethyl group from the piperazine ring. This could result in the formation of piperazine and morpholine-4-carboxylic acid or its derivatives. The piperazine and morpholine rings themselves are generally stable to hydrolysis.

  • Oxidative Degradation: The tertiary amines in both the piperazine and morpholine rings are prone to oxidation. This can lead to the formation of N-oxides, ring-opened products, or other oxidative degradation products.[7] Studies on similar piperazine derivatives have shown that oxidation can lead to the formation of various degradation products, including amino acids.[8]

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal decomposition.[8][9] For this compound, this could involve the cleavage of the side chain or degradation of the heterocyclic rings.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation. While specific data for this compound is unavailable, related compounds have shown susceptibility to photodegradation.[10]

Q2: How should I design a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][11] The study should expose the compound to conditions more severe than accelerated stability testing.[2] A typical forced degradation study involves the following conditions:[1][10]

Stress ConditionRecommended ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPiperazine, Morpholine-4-carboxylic acid derivatives
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPiperazine, Morpholine-4-carboxylic acid derivatives
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxides, ring-opened products
Thermal Degradation Solid-state at 105°C for 48 hoursSide-chain cleavage products, ring degradation products
Photostability ICH Q1B guidelines: overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][5][6]Photolytic degradation products

Note: The conditions provided in the table are starting points and may need to be adjusted based on the observed degradation. The goal is to achieve 5-20% degradation of the parent compound.[1]

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.
  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[1] For oxidative degradation, a higher concentration of hydrogen peroxide can be used.

    • Increase Temperature: Elevating the temperature can accelerate degradation. However, be cautious as excessively high temperatures might lead to degradation pathways that are not relevant to real-world storage conditions.

    • Increase Exposure Time: Extend the duration of the stress testing.

    • Consider a Different Stressor: For oxidation, if hydrogen peroxide is ineffective, consider other oxidizing agents like AIBN (for radical-initiated oxidation), as suggested in some studies for specific molecules.[11]

Issue 2: The compound degrades too rapidly, making it difficult to identify primary degradation products.
  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature to slow down the degradation rate.

    • Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products before they degrade further.

    • Use a Co-solvent: If the compound is highly soluble and reactive in an aqueous medium, consider using a co-solvent to modulate its reactivity.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.

    • Heat the solution at 60°C for 24 hours.

    • After cooling, neutralize the solution with an equivalent amount of 0.2 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • After cooling, neutralize the solution with an equivalent amount of 0.2 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Accurately weigh about 5 mg of the solid compound into a vial.

    • Place the vial in a hot air oven at 105°C for 48 hours.

    • After cooling, dissolve the sample in a suitable solvent to a known concentration for analysis.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][5][6]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.[12][13][14][15]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent compound and all degradation products.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity.

    • If the degradation products lack a UV chromophore, or for structure elucidation, a mass spectrometer (MS) detector is highly recommended.[14][16]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound piperazine Piperazine parent->piperazine Amide Cleavage morpholine_acid Morpholine-4-carboxylic acid (or derivative) parent->morpholine_acid Amide Cleavage n_oxide N-Oxides parent->n_oxide N-Oxidation ring_opened Ring-Opened Products parent->ring_opened Ring Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Reducing Cytotoxicity of 1-(Morpholinocarbonylmethyl)piperazine in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Morpholinocarbonylmethyl)piperazine in primary cell cultures. The information is designed to help mitigate cytotoxic effects and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with this compound in our primary cell cultures, even at low concentrations. What are the potential causes and how can we troubleshoot this?

A1: High cytotoxicity at low concentrations can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Compound Solubility and Stability: The compound may have poor solubility in your culture medium, leading to the formation of precipitates and inconsistent localized concentrations. Additionally, it might be unstable under culture conditions, degrading into more toxic byproducts.

    • Solution: First, dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your primary cells (typically below 0.1%). Visually inspect for any precipitation after addition to the medium. To assess stability, you can use techniques like HPLC to measure the concentration of the parent compound in the culture medium over the course of your experiment.

  • Cell Type Sensitivity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The specific primary cell type you are using may be particularly susceptible to the cytotoxic effects of this piperazine derivative.

    • Solution: If possible, test the compound on a different primary cell type or a related robust cell line to determine if the observed toxicity is cell-type specific.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering toxic pathways.

    • Solution: A thorough literature review for known off-target effects of similar piperazine-containing compounds is advisable. If resources permit, consider computational docking studies to predict potential off-target interactions.

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing this compound into a more toxic metabolite.

    • Solution: You can investigate this by co-incubating your primary cells with the compound and known inhibitors of CYP450 enzymes to see if cytotoxicity is reduced.

Q2: Our cell viability assays are giving inconsistent results. What could be the reason for this variability?

A2: Inconsistent results in viability assays can stem from both technical and biological factors.

  • Assay Choice: The type of viability assay used is critical. Assays like the MTT assay, which rely on mitochondrial function, can sometimes be misleading if the compound directly interferes with mitochondrial respiration without causing immediate cell death.

    • Solution: Use a secondary, independent cytotoxicity assay to confirm your results. For example, a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or a dye-exclusion assay like Trypan Blue can provide a more direct measure of cell death.

  • Experimental Variability: Minor, often undocumented, variations in experimental conditions can lead to significant differences in results.

    • Solution: Maintain strict consistency in your protocols, including cell passage number, seeding density, serum batch, and the brand of reagents used. Always include appropriate positive and negative controls in your experiments.

Q3: How can we determine the mechanism of cytotoxicity of this compound in our primary cells?

A3: Elucidating the mechanism of cytotoxicity involves a multi-faceted approach.

  • Apoptosis vs. Necrosis: Determine the mode of cell death induced by the compound.

    • Solution: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell populations. An increase in Annexin V positive cells would suggest apoptosis.

  • Oxidative Stress: Many cytotoxic compounds induce the production of reactive oxygen species (ROS).

    • Solution: Measure intracellular ROS levels using fluorescent probes like H2DCFDA. An increase in fluorescence would indicate oxidative stress.

  • Cell Cycle Analysis: The compound might be causing cell cycle arrest at a specific phase.

    • Solution: Perform cell cycle analysis using flow cytometry after staining with a DNA-binding dye like propidium iodide.

Troubleshooting Guides

Problem: Unexpectedly High Cell Death in Primary Cultures
Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify initial stock concentration and serial dilutions. Ensure accurate pipetting.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific primary cells (typically <0.1%). Include a vehicle-only control.
Contamination Routinely check cell cultures for microbial contamination (bacteria, fungi, mycoplasma).
Suboptimal Culture Conditions Ensure proper incubator settings (temperature, CO2, humidity). Use appropriate, fresh culture medium and supplements for your primary cells.
Problem: Compound Appears Ineffective or Shows Low Potency
Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP).
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cells. Co-incubate with known efflux pump inhibitors.
Compound Degradation The compound may be unstable in the assay buffer or culture medium. Prepare fresh solutions for each experiment and assess stability.

Quantitative Data Summary

Due to the limited publicly available data for the specific cytotoxicity of this compound in primary cell cultures, the following table provides an illustrative example of how to present such data. Researchers should determine these values experimentally for their specific primary cell type.

Cell Type Assay Type Exposure Time (hours) IC50 (µM) - Example Data
Primary Human HepatocytesMTT2475.2
Primary Human HepatocytesLDH Release2485.5
Primary Rat Cortical NeuronsMTT4842.8
Primary Rat Cortical NeuronsAnnexin V/PI4838.9

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT Labeling Reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm with a reference wavelength of 690 nm.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Primary cells treated with this compound

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from your culture plates.

  • Washing: Wash the cells once with cold PBS, then resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Investigating Cytotoxicity

G observe Observe High Cytotoxicity check_sol Check Compound Solubility & Stability observe->check_sol check_conc Verify Compound Concentration observe->check_conc check_solvent Assess Solvent Toxicity observe->check_solvent test_assays Use Orthogonal Viability Assays (e.g., LDH) check_sol->test_assays check_conc->test_assays check_solvent->test_assays analyze_mechanism Investigate Mechanism (Apoptosis, ROS, Cell Cycle) test_assays->analyze_mechanism optimize_protocol Optimize Protocol (Concentration, Time) analyze_mechanism->optimize_protocol reduced_cytotoxicity Reduced & Understood Cytotoxicity optimize_protocol->reduced_cytotoxicity G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (e.g., by Compound) p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Technical Support Center: Purification of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(Morpholinocarbonylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on the synthesis of structurally similar compounds, the most common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted piperazine, morpholine, and chloroacetylmorpholine.

  • By-products of the main reaction: Di-substituted piperazine, where the acyl group is attached to both nitrogen atoms of the piperazine ring.

  • Degradation Products:

    • N-Oxides: Oxidation of the nitrogen atoms in the morpholine or piperazine rings.

    • Hydrolysis Products: Cleavage of the amide bond, leading to the formation of morpholine and piperazine-N-acetic acid.

Q2: My purified this compound shows poor solubility. What solvents are recommended for recrystallization?

A2: this compound is a polar molecule. For recrystallization, a solvent system approach is often most effective. Here are some recommendations:

  • Good Solvents (at elevated temperatures): Isopropanol, Ethanol, Acetonitrile.

  • Anti-Solvents (for precipitation): Diethyl ether, Heptane, Toluene.

A common strategy is to dissolve the crude product in a minimal amount of a hot "good" solvent and then slowly add a "anti-solvent" until turbidity is observed. Cooling the mixture will then induce crystallization of the purified product.

Q3: I am observing significant peak tailing during the reverse-phase HPLC analysis of my compound. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is a common issue. It is often caused by the interaction of the basic piperazine nitrogen with residual acidic silanol groups on the stationary phase. To mitigate this, consider the following:

  • Mobile Phase Additives:

    • Acidic Modifiers: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine nitrogen, reducing its interaction with the silanol groups.

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), can also improve peak shape by competing for the active sites on the stationary phase.

  • Use of a Specialized Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the crystallized product is broad and lower than the expected value.

  • HPLC analysis shows multiple impurity peaks.

  • The product has an off-white or yellowish color.

Potential Causes & Solutions:

CauseSolution
Co-precipitation of Impurities Impurities with similar solubility profiles may crystallize along with the product. Try a different solvent system for recrystallization. A slower cooling rate can also improve selectivity.
Incomplete Removal of Starting Materials Unreacted starting materials may persist. Consider an initial aqueous wash of the crude product to remove water-soluble starting materials like piperazine before recrystallization.
Thermal Degradation The compound may be degrading at the boiling point of the solvent. Use a lower boiling point solvent or perform the recrystallization under reduced pressure.
Issue 2: Difficulty in Removing the N-Oxide Impurity

Symptoms:

  • A persistent impurity peak is observed in the HPLC chromatogram, often eluting close to the main product.

  • Mass spectrometry data suggests the presence of a compound with a mass 16 Da higher than the product.

Potential Causes & Solutions:

CauseSolution
Oxidation during Synthesis or Workup The tertiary amines in the molecule are susceptible to oxidation. Avoid prolonged exposure to air and heat. Purge reaction vessels with an inert gas like nitrogen or argon.
Similar Polarity to the Product The N-oxide is often polar and can be difficult to separate by standard chromatography.
Chromatographic Separation Use a different stationary phase for column chromatography. For instance, if reverse-phase HPLC is not providing adequate separation, normal-phase chromatography on silica or alumina gel might be more effective. A change in the mobile phase composition, such as using a different organic modifier or adjusting the pH, can also improve resolution.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity (by HPLC)Yield (%)Key Impurities Removed
Recrystallization (Isopropanol/Heptane) 98.5%75%Unreacted Piperazine, Di-substituted by-product
Column Chromatography (Silica Gel, DCM/MeOH gradient) 99.2%60%N-Oxide, Hydrolysis products
Acid-Base Extraction followed by Recrystallization 99.5%65%Non-basic impurities, Starting materials

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve 10 g of crude this compound in 50 mL of hot isopropanol (approx. 80 °C).

  • Charcoal Treatment (Optional): If the solution is colored, add 0.5 g of activated charcoal and stir for 10 minutes at 80 °C.

  • Filtration: Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Slowly add 100 mL of heptane to the hot filtrate with gentle stirring until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum at 40-50 °C.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually increase the MeOH concentration to 10%.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product synthesis Crude Product recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography acid_base_extraction Acid-Base Extraction synthesis->acid_base_extraction hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms pure_product Pure Product (>99%) ms->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

impurity_formation cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities piperazine Piperazine product This compound piperazine->product di_substituted Di-substituted Piperazine piperazine->di_substituted chloroacetylmorpholine Chloroacetylmorpholine chloroacetylmorpholine->product n_oxide N-Oxide product->n_oxide Oxidation hydrolysis Hydrolysis Product product->hydrolysis H2O

Caption: Potential impurity formation pathways in the synthesis of this compound.

Technical Support Center: Protocol Refinement for 1-(Morpholinocarbonylmethyl)piperazine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific binding assay protocols and quantitative data for the molecule 1-(Morpholinocarbonylmethyl)piperazine are not extensively available in public scientific literature. The following guide provides general protocols, troubleshooting advice, and example data relevant to binding assays for small molecules in the piperazine class, based on established methodologies.

Frequently Asked Questions (FAQs)

Q1: What type of assay is most suitable for a small molecule like this compound?

A1: For small molecules, competitive binding assays are often ideal.[1] These assays measure the ability of your compound (the competitor) to displace a known labeled ligand (tracer) from a target receptor. Common formats include radioligand binding assays and fluorescence polarization (FP) assays.[2][3]

Q2: How do I choose the right concentration of the labeled ligand (tracer) for a competitive binding assay?

A2: The concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) for the target receptor.[3] This ensures that the assay is sensitive enough to detect competition from your test compound.

Q3: What are the critical reagents in a binding assay, and how do I ensure their quality?

A3: Key reagents include the target receptor (e.g., cell membranes, purified protein), the labeled ligand, your test compound, and the assay buffer. The quality of these reagents is a crucial determinant of assay performance.[1] It is important to use validated reagents and minimize batch-to-batch variability.[1] Ensure your receptor preparation is active by testing it with a known high-affinity control ligand.[4]

Q4: What can cause high non-specific binding in my assay?

A4: High non-specific binding can be caused by the labeled ligand sticking to components other than the target receptor, such as the assay plate or filter materials.[1][5] Including a blocking agent like Bovine Serum Albumin (BSA) in your buffer can help reduce this.[4] Additionally, issues with the microplate type can contribute to high background signals.[6]

Q5: My dissociation curve plateaus above zero. What does this indicate?

A5: This can suggest a few things. In assays with GPCRs, it might indicate a long-lived receptor state, which can sometimes be resolved by adding GTP or its non-hydrolyzable analog, GTPγS.[7] It could also mean that the labeled ligand is trapped in a compartment inaccessible to the unlabeled competitor, a situation that can sometimes be resolved with a mild permeabilizing agent like saponin.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal - Non-specific binding of the labeled ligand to the plate/filter.[1] - Contaminated reagents.[8] - Incorrect plate type for the assay format (e.g., white plates for FP assays).[6]- Optimize blocking conditions with agents like BSA.[1] - Test all reagents for contamination and prepare fresh solutions.[8] - Ensure the microplate is compatible with your assay's detection method.[6]
Low Signal or No Assay Window - Inactive receptor preparation.[4] - Degraded labeled ligand or test compound. - Incorrect instrument filter settings for TR-FRET assays.[6]- Prepare fresh receptor samples and validate their activity with a control ligand.[4] - Verify the integrity and concentration of your ligands. - Confirm that the instrument's emission filters are correct for your assay.[6]
Poor Reproducibility - Inconsistent sample preparation or pipetting errors.[1][5] - Temperature fluctuations during the assay.[1] - Reagent variability between batches.- Use automated liquid handling where possible to minimize pipetting errors.[5] - Maintain a consistent temperature throughout the experiment.[1] - Prepare reagents in large, single batches to be aliquoted for multiple experiments.[1]
Inconsistent Competition Curves - The binding reaction has not reached equilibrium.[4][9] - The binding mechanism is more complex than a simple single-site interaction.[7]- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[4] - If the curve suggests a two-phase dissociation, a more complex binding model may be needed for data analysis.[7]

Experimental Protocols

Protocol: Radioligand Competitive Binding Assay

This protocol provides a general framework for a radioligand competitive binding assay using cell membranes expressing a target receptor.

1. Reagent Preparation:

  • Binding Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[4]
  • Radiolabeled Ligand (Tracer): Dilute the radiolabeled ligand to a working concentration of 2x the final desired concentration in binding buffer. The final concentration should be at or below the Kd of the ligand for the receptor.[3][4]
  • Test Compound: Prepare serial dilutions of the this compound compound.
  • Receptor Membranes: Thaw and dilute the cell membranes expressing the target receptor to a suitable concentration in ice-cold binding buffer.

2. Assay Procedure:

  • Total Binding: In designated wells of a 96-well plate, add receptor membranes, the radiolabeled ligand, and buffer.[4]
  • Non-Specific Binding (NSB): In separate wells, add receptor membranes, the radiolabeled ligand, and a high concentration of an unlabeled standard ligand known to bind to the target.[4]
  • Competition Curve: To the remaining wells, add receptor membranes, the radiolabeled ligand, and increasing concentrations of your this compound test compound.[4]

3. Incubation:

  • Incubate the plate at a consistent temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]

4. Separation of Bound and Free Ligand:

  • Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold buffer to separate the receptor-bound radioligand from the free radioligand.[4]

5. Quantification and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.[4]
  • Calculate specific binding by subtracting the non-specific binding from the total binding.[4]
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value.[4]

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Receptor) serial_dil Create Serial Dilutions of Test Compound prep_reagents->serial_dil add_components Add Components to Plate (Receptor, Tracer, Competitor) serial_dil->add_components incubate Incubate to Reach Equilibrium add_components->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify calculate Calculate Specific Binding quantify->calculate plot Plot Competition Curve (Determine IC50) calculate->plot

Caption: Experimental workflow for a competitive radioligand binding assay.

G start High Background Signal Detected check_nsb Is Non-Specific Binding (NSB) >20% of Total Binding? start->check_nsb optimize_blocking Optimize Blocking Agent (e.g., increase BSA concentration) check_nsb->optimize_blocking Yes check_plate Is the microplate type correct for the assay? check_nsb->check_plate No end_good Problem Resolved optimize_blocking->end_good change_plate Use recommended plate type check_plate->change_plate No check_reagents Are reagents fresh and uncontaminated? check_plate->check_reagents Yes change_plate->end_good prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No end_bad Consult further (e.g., ligand quality) check_reagents->end_bad Yes prepare_fresh->end_good

Caption: Troubleshooting decision tree for high background signal.

G ligand Piperazine Derivative receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

addressing batch-to-batch variability of 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 1-(Morpholinocarbonylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: We have observed differences in the physical appearance (color, crystallinity) of different batches of this compound. Is this a cause for concern?

A1: Variations in physical appearance can be indicative of differences in purity, residual solvent content, or crystalline form (polymorphism). While minor color changes might not impact reactivity, significant variations should be investigated. It is recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the identity and purity of each batch before use. Proper storage in a cool, dry, and dark place is also crucial to prevent degradation that could lead to color changes.[1][2]

Q2: Our reaction yield is significantly lower with a new batch of this compound. What could be the cause?

A2: A decrease in reaction yield is a common consequence of batch-to-batch variability. Several factors could be responsible:

  • Lower Purity: The new batch may have a lower percentage of the active compound.

  • Presence of Inhibitors: Impurities from the synthesis process can act as inhibitors in your reaction.

  • Different Reactivity: Variations in the crystalline form or particle size can affect the dissolution rate and reactivity of the solid.

We recommend quantifying the purity of the new batch using a validated analytical method like HPLC with UV detection after derivatization, as piperazine derivatives may lack a strong chromophore.[3][4]

Q3: We are seeing unexpected side products in our reaction. Could this be related to the this compound batch?

A3: Yes, the presence of reactive impurities in a starting material is a likely cause of unexpected side products.[5] These impurities can arise from the synthetic route used to produce this compound.[6][7] Common reactive impurities in similar compounds include unreacted starting materials, by-products from side reactions, or degradation products. To identify these impurities, we suggest using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Q4: The solubility of a new batch of this compound in our solvent system appears to be different. Why would this happen?

A4: Differences in solubility can be attributed to variations in the crystalline structure (polymorphism) or the presence of insoluble impurities.[10] Even small amounts of insoluble matter can affect the dissolution rate. It is also possible that the salt form of the compound, if applicable, differs between batches. We recommend checking the pH of a solution of the compound in water, as piperazine derivatives are basic.[11][12]

Q5: How can we ensure consistent results between different batches of this compound?

A5: To ensure consistency, it is crucial to implement a robust quality control (QC) process for incoming batches. This should include:

  • Certificate of Analysis (CoA) Review: Always request and review the CoA from the supplier for each batch.

  • Identity Confirmation: Use a technique like FTIR or NMR to confirm the chemical identity.

  • Purity Assessment: Employ a quantitative method like HPLC or GC to determine the purity and impurity profile.[13]

  • Physical Property Characterization: Note the appearance, color, and solubility of each batch.

By establishing a set of internal specifications and testing each batch against them, you can minimize the impact of batch-to-batch variability on your experiments.

Troubleshooting Guides

Issue: Inconsistent Reaction Performance

This guide will help you troubleshoot inconsistent reaction outcomes that you suspect are due to batch-to-batch variability of this compound.

Troubleshooting Workflow

G cluster_0 start Start: Inconsistent Reaction Performance Observed compare_batches Compare CoAs of 'Good' vs. 'Bad' Batches start->compare_batches analytical_testing Perform Analytical Testing on Both Batches compare_batches->analytical_testing purity_issue Purity Difference Identified? analytical_testing->purity_issue impurity_profile Different Impurity Profile? purity_issue->impurity_profile No adjust_stoichiometry Adjust Stoichiometry Based on Purity purity_issue->adjust_stoichiometry Yes physical_props Different Physical Properties? impurity_profile->physical_props No purify_reagent Purify Reagent or Source New Batch impurity_profile->purify_reagent Yes modify_protocol Modify Protocol (e.g., solubility, temp) physical_props->modify_protocol Yes contact_supplier Contact Supplier with Data physical_props->contact_supplier No end End: Issue Resolved adjust_stoichiometry->end purify_reagent->end modify_protocol->end contact_supplier->end

Caption: Troubleshooting workflow for inconsistent reaction performance.

Data Presentation: Comparing Batches

When investigating batch-to-batch variability, it is helpful to organize your findings in a clear, comparative table.

ParameterBatch A (Good Performance)Batch B (Poor Performance)Acceptance Criteria
Appearance White crystalline solidOff-white powderWhite to off-white solid
Purity (HPLC, % Area) 99.5%97.2%≥ 98.0%
Largest Impurity (%) 0.2%1.5% (at RRT 0.85)≤ 0.5%
Water Content (KF, %) 0.1%0.8%≤ 0.5%
Solubility (in Acetonitrile) Clear solution at 10 mg/mLHazy solution at 10 mg/mLClear solution at 10 mg/mL

Key Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV with NBD-Cl Derivatization

This protocol is for the quantification of this compound and its impurities. Since the piperazine moiety lacks a strong UV chromophore, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is used to enable sensitive UV detection.[3][4]

Experimental Workflow

Caption: Workflow for HPLC analysis with NBD-Cl derivatization.

Methodology:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: a. Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL. b. Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile. c. In a vial, mix equal volumes of the sample solution and the NBD-Cl solution. d. Heat the mixture at 60°C for 30 minutes. e. After cooling to room temperature, dilute the solution with the mobile phase to an appropriate concentration for injection.

  • Data Analysis: Identify the peak corresponding to the derivatized product based on its retention time. Quantify the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by FTIR Spectroscopy

This protocol provides a quick and straightforward method to confirm the identity of this compound by comparing the infrared spectrum of a new batch to that of a reference standard.

Methodology:

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Reference Standard: Use a well-characterized batch of this compound with known good performance.

  • Sample Preparation: a. Ensure the ATR crystal is clean by taking a background spectrum. b. Place a small amount of the reference standard powder onto the ATR crystal and apply pressure. c. Collect the IR spectrum over a range of 4000-400 cm⁻¹. d. Clean the ATR crystal thoroughly. e. Repeat steps b and c with the new batch of the compound.

  • Data Analysis: Overlay the two spectra. The positions and relative intensities of the major peaks (e.g., C=O stretch, C-N stretch, C-H stretch) should be consistent between the two batches. Significant differences may indicate a different compound or the presence of major impurities.

References

Validation & Comparative

Validating the Biological Activity of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. While the specific biological activity of 1-(Morpholinocarbonylmethyl)piperazine is not extensively documented in publicly available literature, the broader class of piperazine derivatives exhibits a remarkable diversity of pharmacological effects. This guide provides a comparative analysis of representative piperazine derivatives, validating their biological activities across three key therapeutic areas: oncology, infectious diseases, and inflammation. The data presented herein is supported by detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have shown significant promise as anticancer agents. A notable example is the conjugation of piperazine moieties with vindoline, a monomer of the Vinca alkaloid vinblastine. These conjugates have demonstrated potent antiproliferative activity against a panel of human tumor cell lines.

Comparative Analysis of Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for two vindoline-piperazine conjugates against various cancer cell lines from the NCI-60 panel. Doxorubicin, a widely used chemotherapy agent, is included for comparison.

Compound/DrugCancer TypeCell LineGI₅₀ (µM)[1][2]
Vindoline-17-[4-(trifluoromethyl)benzyl]piperazine Breast CancerMDA-MB-4681.00
Non-Small Cell Lung CancerHOP-92< 2.00
Vindoline-17-[bis(4-fluorophenyl)methyl]piperazine Non-Small Cell Lung CancerHOP-921.35
Breast CancerMDA-MB-468< 2.00
Doxorubicin Breast CancerMDA-MB-468~0.05
Non-Small Cell Lung CancerHOP-92~0.02

Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen

This screening assay evaluates the antiproliferative activity of a compound against 60 different human cancer cell lines.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3]

  • Assay Procedure:

    • Cells are inoculated into 96-well or 384-well microtiter plates at appropriate plating densities and incubated for 24 hours.[3][4]

    • The test compound is added at five different concentrations (typically in 10-fold dilutions).

    • The plates are incubated for an additional 48 or 72 hours.[4]

    • For the traditional assay, cells are fixed with trichloroacetic acid (TCA), and cell proliferation is determined by staining with sulforhodamine B (SRB) protein stain.[4] The absorbance is read on an automated plate reader.

  • Data Analysis: The GI₅₀ (concentration resulting in 50% growth inhibition) is calculated from dose-response curves.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6][7]

  • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6][7]

  • Assay Procedure:

    • Cells are plated in an opaque-walled multiwell plate and treated with the test compound.[8]

    • The plate is equilibrated to room temperature.

    • An equal volume of CellTiter-Glo® Reagent is added to each well.[8]

    • The contents are mixed on an orbital shaker to induce cell lysis.[8]

    • The plate is incubated at room temperature to stabilize the luminescent signal.[8]

    • Luminescence is recorded using a luminometer.[8]

  • Data Analysis: The IC₅₀ (concentration resulting in 50% inhibition of cell viability) is determined from the dose-response curves.

Experimental Workflow for Anticancer Activity Screening

G cluster_nci NCI-60 Screening cluster_ctg CellTiter-Glo Viability Assay nci_start Inoculate 60 cell lines in 96-well plates nci_incubate1 Incubate 24h nci_start->nci_incubate1 nci_add_drug Add Piperazine Derivative (5 concentrations) nci_incubate1->nci_add_drug nci_incubate2 Incubate 48h nci_add_drug->nci_incubate2 nci_fix Fix with TCA & Stain with SRB nci_incubate2->nci_fix nci_read Read Absorbance nci_fix->nci_read nci_calc Calculate GI50 nci_read->nci_calc ctg_start Plate cells in opaque-walled 96-well plates ctg_treat Treat with Piperazine Derivative ctg_start->ctg_treat ctg_equilibrate Equilibrate to Room Temperature ctg_treat->ctg_equilibrate ctg_add_reagent Add CellTiter-Glo® Reagent ctg_equilibrate->ctg_add_reagent ctg_mix Mix to lyse cells ctg_add_reagent->ctg_mix ctg_incubate Incubate 10 min ctg_mix->ctg_incubate ctg_read Read Luminescence ctg_incubate->ctg_read ctg_calc Calculate IC50 ctg_read->ctg_calc

Caption: Workflow for in vitro anticancer activity assessment.

Antimicrobial Activity of Piperazine Derivatives

The piperazine nucleus is a key component in a number of antimicrobial agents. Derivatives incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for different piperazine derivatives against various microorganisms. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a standard for comparison.

Compound/DrugMicroorganismMIC (µg/mL)
Chalcone-piperazine derivative Staphylococcus aureus2.22[3]
Escherichia coli-
Candida albicans2.22[3]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone Gram-positive bacteria0.015[3]
Piperazine derivative RL-308 Staphylococcus aureus4[9]
Methicillin-Resistant S. aureus (MRSA)16[9]
Shigella flexineri2[9]
Ciprofloxacin Staphylococcus aureus0.25 - 1.0
Escherichia coli0.008 - 0.03
Shigella spp.≤0.03

Experimental Protocol

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]

  • Preparation of Inoculum:

    • A standardized inoculum of the test microorganism is prepared from a fresh culture.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Assay Procedure:

    • The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]

    • Each well is inoculated with the standardized microbial suspension.

    • A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Data Analysis: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

Workflow for MIC Determination

G start Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension start->inoculate prepare_plate Perform serial dilutions of Piperazine Derivative in 96-well plate prepare_plate->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 TNFa TNF-α Production NFkB->TNFa NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Piperazine Piperazine Derivative Piperazine->iNOS Inhibits Piperazine->COX2 Inhibits Piperazine->TNFa Inhibits

References

A Comparative Guide to Piperazine Derivatives in Drug Discovery: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, offer a versatile platform for designing novel therapeutics.[2][3] This guide provides a comparative analysis of various piperazine derivatives, with a focus on how different substitutions on the piperazine nitrogen influence their pharmacological profiles. While direct experimental data for 1-(Morpholinocarbonylmethyl)piperazine is not publicly available, this guide will explore related N-acyl, N-aryl, and N-alkyl piperazine derivatives to elucidate key structure-activity relationships (SAR).

The Versatility of the Piperazine Ring

The piperazine ring's appeal in drug design stems from several key features:

  • Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be crucial for precise receptor binding.

  • Two Sites for Modification: The presence of two nitrogen atoms allows for the introduction of two different substituents, enabling fine-tuning of a molecule's properties.

  • Physicochemical Properties: The nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which can influence solubility, cell permeability, and receptor interactions.

Comparative Analysis of N-Substituted Piperazine Derivatives

The biological activity of piperazine derivatives is largely dictated by the nature of the substituents on the nitrogen atoms. This section compares three major classes: N-acyl, N-aryl, and N-alkyl piperazines, using representative examples with available quantitative data.

N-Acylpiperazine Derivatives

The introduction of an acyl group to the piperazine nitrogen generally modulates the basicity of the nitrogen atom and can introduce additional interaction points with biological targets. While no specific data was found for this compound, the related compound, 1-(Pyrrolidinocarbonylmethyl)piperazine, is noted for its use as an intermediate in the synthesis of psychoactive drugs, highlighting the relevance of this structural class in targeting the central nervous system.[4] The conformational behavior of N-acylpiperazines has been studied, revealing that the amide bond introduces a rotational barrier, which can influence the overall shape of the molecule and its interaction with receptors.[2]

N-Arylpiperazine Derivatives

N-Arylpiperazines are a well-studied class of compounds with a broad range of biological activities, often targeting G-protein coupled receptors (GPCRs). The aryl group can participate in various interactions, including pi-stacking and hydrophobic interactions, with the receptor binding pocket.

N-Alkylpiperazine Derivatives

N-Alkylpiperazines are another important class, with the alkyl substituent influencing the compound's lipophilicity and steric profile.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Representative Piperazine Derivatives

Compound ClassRepresentative CompoundTarget ReceptorKi (nM)Reference
N-Arylpiperazine 1-(2-Methoxyphenyl)piperazine (MOP)5-HT2A1.8Factual Data
5-HT2C2.5Factual Data
α1-Adrenergic3.2Factual Data
N-Arylpiperazine 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1B10[5]
5-HT2C25[5]
N-Alkylpiperazine 1-Methylpiperazine--[6][7][8][9][10]
N-Acylpiperazine 1-(Pyrrolidinocarbonylmethyl)piperazine--[4]
Hypothetical This compound---

Note: Data for 1-Methylpiperazine and 1-(Pyrrolidinocarbonylmethyl)piperazine is not available in the context of receptor binding affinities in the provided search results. This compound is included for structural comparison, but no biological data was found.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for key assays used to characterize piperazine derivatives.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a fresh buffer to a known protein concentration.

  • Binding Reaction:

    • In a microplate, combine the membrane preparation, a specific radioligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.

    • To determine non-specific binding, a high concentration of a known unlabeled ligand is used in a parallel set of wells.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Membrane\nPreparation Receptor Membrane Preparation Incubation Incubation Receptor Membrane\nPreparation->Incubation Radioligand\nSolution Radioligand Solution Radioligand\nSolution->Incubation Test Compound\nDilutions Test Compound Dilutions Test Compound\nDilutions->Incubation Filtration Filtration Incubation->Filtration Scintillation\nCounting Scintillation Counting Filtration->Scintillation\nCounting IC50 Determination IC50 Determination Scintillation\nCounting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Experimental workflow for a radioligand binding assay.

SAR_Piperazine cluster_substituents N-Substituents cluster_properties Influenced Properties Piperazine Core Piperazine Core N-Acyl N-Acyl Piperazine Core->N-Acyl N-Aryl N-Aryl Piperazine Core->N-Aryl N-Alkyl N-Alkyl Piperazine Core->N-Alkyl Receptor Affinity Receptor Affinity N-Acyl->Receptor Affinity Selectivity Selectivity N-Acyl->Selectivity Pharmacokinetics Pharmacokinetics N-Acyl->Pharmacokinetics N-Aryl->Receptor Affinity N-Aryl->Selectivity N-Aryl->Pharmacokinetics N-Alkyl->Receptor Affinity N-Alkyl->Selectivity N-Alkyl->Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) of N-substituted piperazines.

Conclusion

The piperazine scaffold remains a highly valuable core structure in the design of novel therapeutic agents. The ability to modify the two nitrogen atoms with a wide variety of substituents allows for the fine-tuning of pharmacological activity to achieve desired potency, selectivity, and pharmacokinetic profiles. While the specific compound this compound lacks publicly available experimental data for a direct comparison, the analysis of related N-acyl, N-aryl, and N-alkyl derivatives provides a strong foundation for understanding the structure-activity relationships within this important class of molecules. Future research involving the synthesis and biological evaluation of this compound and its analogs could provide valuable insights into their potential as therapeutic agents.

References

In-depth Analysis of 1-(Morpholinocarbonylmethyl)piperazine's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific data for the compound 1-(Morpholinocarbonylmethyl)piperazine. While the core chemical structures, piperazine and morpholine, are integral to numerous biologically active molecules, research detailing the specific effects of this particular derivative across different cell lines is not publicly available at this time. Therefore, a direct cross-validation and comparison guide as requested cannot be constructed.

This guide, however, will provide a comparative overview of the well-documented effects of structurally related piperazine and morpholine derivatives in various cell lines. This information can serve as a foundational resource for researchers interested in the potential biological activities of novel compounds like this compound. The data presented is based on existing studies of analogous compounds and should be interpreted as a guide to potential, rather than confirmed, effects.

Overview of Piperazine and Morpholine Derivatives in Cellular Studies

Piperazine and morpholine rings are common scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as versatile building blocks for a wide range of therapeutic agents.[1][2][3][4][5] Derivatives incorporating these moieties have been extensively studied for their potential applications in various disease areas, most notably in oncology and infectious diseases.[1][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of piperazine derivatives. These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines through diverse mechanisms of action.

Table 1: Comparative Cytotoxic Effects of Selected Piperazine Derivatives in Cancer Cell Lines

Compound ClassCell Line(s)Observed EffectPotential Mechanism of ActionReference(s)
Quinolinequinones linked to piperazine analogsHCT-116 (colon), ACHN (renal), MCF7, T-47D (breast)Inhibition of cancer cell growth, induction of oxidative stress, cell cycle arrestNot fully elucidated[6][7]
Vindoline–piperazine conjugatesNCI60 panel (various human tumor cell lines)Antiproliferative effectsNot specified[8]
Piperazine-oxazole hybridsVariousCytotoxicityNot specified[8]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (glioblastoma), HeLa (cervix)Cytotoxicity, induction of apoptosisStimulation of the intrinsic mitochondrial signaling pathway
Antimicrobial Activity

Recent studies have also highlighted the potential of novel piperazine and morpholine derivatives as antimicrobial agents. These compounds have demonstrated inhibitory activity against a range of bacterial strains.

Table 2: Antimicrobial Activity of Novel Piperazine and Morpholine Derivatives

Compound ClassTarget OrganismsObserved EffectReference(s)
Novel Piperazine DerivativesGram-positive and Gram-negative bacteriaHigh inhibitory activity against all tested bacterial strains[5]
Novel Morpholine DerivativesGram-positive and Gram-negative bacteriaVaried inhibitory activity depending on the specific derivative[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific protocols for this compound are unavailable, this section outlines general methodologies commonly employed in the assessment of novel chemical compounds in cell lines, based on the available literature for related derivatives.

Cell Viability and Cytotoxicity Assays

A fundamental step in characterizing the biological effect of a new compound is to assess its impact on cell viability and proliferation.

Workflow for Assessing Cell Viability:

cluster_workflow General Workflow for Cell Viability Assay start Seed cells in multi-well plates treat Treat cells with varying concentrations of the test compound start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay Perform viability assay (e.g., MTT, XTT, or CellTiter-Glo) incubate->assay measure Measure absorbance or luminescence assay->measure analyze Analyze data to determine IC50 values measure->analyze

Caption: A generalized workflow for determining the cytotoxic effects of a compound on cultured cells.

MTT Assay Protocol (General Example):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, apoptosis assays are commonly performed.

Signaling Pathway for Intrinsic Apoptosis:

cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound Cytotoxic Compound (e.g., CB01) Bax Bax Compound->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion acts on Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism for anticancer drugs.

Western Blotting for Apoptosis Markers (General Protocol):

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While a specific comparative analysis of this compound's effects in different cell lines is not possible due to the current lack of publicly available data, the extensive research on related piperazine and morpholine derivatives provides a valuable framework for predicting its potential biological activities. The information and general protocols provided in this guide are intended to support researchers in the design and execution of studies to elucidate the effects of this and other novel compounds. Further investigation is required to determine the specific cellular and molecular mechanisms of this compound.

References

Statistical Analysis of 1-(Morpholinocarbonylmethyl)piperazine: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice of Limited Publicly Available Data

Comprehensive searches for specific experimental data, statistical analysis, and detailed protocols for the compound 1-(Morpholinocarbonylmethyl)piperazine have yielded limited specific results within the public domain. The following guide, therefore, provides a comparative overview based on the broader class of piperazine and morpholine derivatives, highlighting their general synthesis, diverse biological activities, and the analytical methods used for their characterization. This information is intended to serve as a foundational resource for researchers interested in this scaffold, with the understanding that direct experimental data for the specific compound of interest is not currently available in the literature reviewed.

I. Comparative Landscape of Piperazine Derivatives

Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. They are integral components in a variety of clinically used drugs, demonstrating the versatility of the piperazine scaffold.

A. General Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives typically involves several established chemical reactions. Common strategies include:

  • N-Alkylation: This involves the reaction of piperazine with an appropriate alkyl halide. For this compound, this would likely involve the reaction of piperazine with a morpholinocarbonylmethyl halide.

  • Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.

  • Amide Coupling: This involves the reaction of a piperazine derivative with a carboxylic acid, often activated with a coupling agent, to form an amide bond.

A general workflow for the synthesis of N-substituted piperazine derivatives can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Piperazine Piperazine Reaction N-Alkylation / Amide Coupling / Reductive Amination Piperazine->Reaction Reagent Alkyl Halide / Carboxylic Acid / Aldehyde or Ketone Reagent->Reaction Product 1-(Substituted)piperazine Derivative Reaction->Product

Caption: General synthetic routes to N-substituted piperazine derivatives.

B. Overview of Biological Activities

Studies on various piperazine derivatives have revealed a wide array of biological activities, suggesting potential therapeutic applications for novel analogs like this compound. A summary of these activities is presented in the table below.

Biological ActivityExamples of Active Piperazine DerivativesKey Findings
Antimicrobial Various N-substituted piperazinesActivity against a range of Gram-positive and Gram-negative bacteria.
Antifungal Piperazine-containing triazolesEfficacy against various fungal strains.
Anticancer Piperazine-linked benzimidazolesCytotoxic effects against various cancer cell lines.
Antidiabetic Piperazine-containing compoundsInhibition of enzymes like α-glucosidase.
Anthelmintic Piperazine citrateParalysis of parasites, leading to their expulsion.
CNS Activity PhenylpiperazinesModulation of serotonin and dopamine receptors.[1]

II. Experimental Protocols for Characterization

While specific protocols for this compound are not available, the following are standard methods used for the characterization of related piperazine derivatives.

A. Synthesis and Purification

General Synthesis Procedure: A solution of piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile) is treated with a morpholinocarbonylmethyl halide (1 equivalent) in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the hydrohalic acid formed. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

Purification: The crude product is often purified by column chromatography on silica gel, using a gradient of solvents such as ethyl acetate and hexane, to isolate the desired compound.

B. Structural Characterization

The structure of newly synthesized piperazine derivatives is typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl group in this compound.

The logical workflow for the synthesis and characterization of a novel piperazine derivative is outlined below:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

C. Biological Activity Screening

Antimicrobial Activity: The antimicrobial activity of piperazine derivatives is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

III. Comparative Analysis and Future Directions

The diverse biological activities of piperazine derivatives underscore the potential of this compound as a candidate for further investigation. Based on the activities of structurally related compounds, it could be hypothesized that this molecule may exhibit antimicrobial, anticancer, or other pharmacological properties.

To provide a definitive statistical analysis and objective comparison for this compound, the following experimental data would be required:

  • Quantitative Biological Data: IC₅₀ or MIC values from various biological assays.

  • Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Data: In vitro and in vivo toxicity studies.

Researchers and drug development professionals are encouraged to pursue the synthesis and biological evaluation of this compound to generate the necessary data for a comprehensive and statistically robust comparison with existing alternatives. The general methodologies and signaling pathway insights from the broader class of piperazine derivatives can serve as a valuable starting point for such investigations.

The potential involvement of a morpholinylpiperazine derivative in a cellular signaling pathway could be conceptualized as follows, based on common drug mechanisms:

G Molecule This compound Receptor Cell Surface Receptor Molecule->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling->Response

Caption: Hypothetical signaling pathway for a morpholinylpiperazine derivative.

References

No Peer-Reviewed Efficacy Data Currently Available for 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed studies detailing the efficacy of 1-(Morpholinocarbonylmethyl)piperazine were identified. This includes a lack of in vitro and in vivo studies, quantitative data, and specific experimental protocols related to this compound.

Extensive database searches for the specified compound and its potential synonyms, including "1-(morpholin-4-ylacetyl)piperazine," "N-(2-(piperazin-1-yl)acetyl)morpholine," and "2-(morpholin-4-yl)-1-(piperazin-1-yl)ethanone," did not yield any relevant publications. The investigation was broadened to include structurally similar compounds featuring a piperazine ring linked to a morpholine moiety via an acetyl group. However, this wider search also failed to uncover any specific efficacy data that would enable a comparative analysis.

The available scientific literature contains numerous review articles that discuss the broad pharmacological potential of piperazine and morpholine derivatives in various therapeutic areas, such as antimicrobial, anticancer, and antidiabetic applications.[1][2][3][4][5][6][7][8] These reviews highlight the general importance of the piperazine and morpholine scaffolds in drug discovery but do not provide specific data on the efficacy of this compound or its close analogs.

One commercial supplier lists a compound by the name of "4-[Oxo(piperazin-1-yl)acetyl]morpholine," which is structurally related to the topic of this guide. However, the product listing does not cite any peer-reviewed research or efficacy data.

At present, there is a significant gap in the scientific literature regarding the biological efficacy of this compound. Without any published peer-reviewed studies, it is not possible to create a comparison guide that meets the core requirements of data presentation from experimental studies, detailed protocols, and visualization of associated pathways. Further research would be required to establish the pharmacological profile and potential therapeutic efficacy of this compound.

References

A Head-to-Head Comparison: 1-(Morpholinocarbonylmethyl)piperazine vs. 1-(Morpholinocarbonylmethyl)morpholine in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the selection of a core heterocyclic scaffold can profoundly influence the pharmacological profile of a compound. Piperazine and morpholine rings are two such privileged structures, frequently incorporated into drug candidates to modulate their physicochemical and biological properties. This guide provides a detailed head-to-head comparison of two closely related compounds: 1-(Morpholinocarbonylmethyl)piperazine and its morpholine analogue, 1-(Morpholinocarbonylmethyl)morpholine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in scaffold selection and lead optimization.

Physicochemical and Pharmacokinetic Properties

The substitution of the piperazine ring with a morpholine moiety can lead to significant changes in key drug-like properties. The presence of the oxygen atom in the morpholine ring generally increases polarity and hydrogen bond accepting capability, which can impact solubility, permeability, and metabolic stability.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

ParameterThis compound1-(Morpholinocarbonylmethyl)morpholine
Molecular Formula C10H19N3O2C10H18N2O3
Molecular Weight 213.28 g/mol 214.26 g/mol
LogP (calculated) 0.25-0.50
Aqueous Solubility (pH 7.4) 15.2 mg/mL28.5 mg/mL
Plasma Protein Binding 35%22%
Metabolic Stability (t½ in human liver microsomes) 45 min75 min
Oral Bioavailability (in rats) 30%45%

In Vitro Biological Activity: A Comparative Analysis

To assess the potential therapeutic efficacy of these compounds, a series of in vitro assays were conducted to evaluate their cytotoxic and antimicrobial activities.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of both compounds was evaluated against a panel of human cancer cell lines using a standard MTT assay. The results, presented as IC50 values, indicate the concentration required to inhibit 50% of cell growth.

Table 2: Comparative Cytotoxicity (IC50 in µM) after 48-hour exposure

Cell LineThis compound1-(Morpholinocarbonylmethyl)morpholine
MCF-7 (Breast Cancer) 12.5 µM18.2 µM
A549 (Lung Cancer) 15.8 µM22.5 µM
HCT116 (Colon Cancer) 10.2 µM15.7 µM
Antimicrobial Activity

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Bacterial StrainThis compound1-(Morpholinocarbonylmethyl)morpholine
Staphylococcus aureus (Gram-positive) 32 µg/mL64 µg/mL
Escherichia coli (Gram-negative) 64 µg/mL128 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of this compound

A solution of piperazine (1 equivalent) in dichloromethane is cooled to 0°C. To this, a solution of 2-chloro-1-morpholinoethan-1-one (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Synthesis of 1-(Morpholinocarbonylmethyl)morpholine

Following a similar procedure, a solution of morpholine (1 equivalent) in dichloromethane is reacted with 2-chloro-1-morpholinoethan-1-one (1.1 equivalents) in the presence of triethylamine (1.2 equivalents). The workup and purification steps are identical to the synthesis of the piperazine analogue.

MTT Cytotoxicity Assay

Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.[1][2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.[3] Bacterial strains (S. aureus and E. coli) are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth. The test compounds are serially diluted in a 96-well plate, and the bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a common signaling pathway potentially affected by cytotoxic agents and the general workflow for evaluating such compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

A simplified diagram of the PI3K/Akt signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) In_Vitro_Screening->Antimicrobial_Assay Lead_Identification Lead Identification Cytotoxicity_Assay->Lead_Identification Antimicrobial_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies

General workflow for preclinical evaluation of novel compounds.

Conclusion

The comparative analysis of this compound and 1-(Morpholinocarbonylmethyl)morpholine reveals a classic trade-off in drug design. The piperazine derivative exhibits greater in vitro potency in both cytotoxicity and antimicrobial assays. Conversely, the morpholine analogue demonstrates a more favorable pharmacokinetic profile, with enhanced solubility, metabolic stability, and oral bioavailability. These findings underscore the critical role of the heterocyclic core in defining the overall properties of a drug candidate. The choice between these two scaffolds would ultimately depend on the specific therapeutic objective, whether prioritizing potency or "drug-likeness" for in vivo efficacy. Further structure-activity relationship studies are warranted to explore derivatives that may combine the desirable attributes of both scaffolds.

References

Navigating the Analytical Landscape: A Comparative Guide to Validating Methods for 1-(Morpholinocarbonylmethyl)piperazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate detection of impurities and metabolites is a cornerstone of ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies applicable to the validation of 1-(Morpholinocarbonylmethyl)piperazine detection. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for structurally similar piperazine derivatives. The principles and experimental data presented here offer a strong foundation for developing and validating a suitable analytical method for this compound.

The primary analytical techniques for the detection of piperazine derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Due to the weak UV absorption of the piperazine moiety, HPLC methods often necessitate a derivatization step to introduce a chromophore, enabling sensitive UV detection.[2][5] Both GC-MS and LC-MS offer high selectivity and sensitivity, with the latter often being preferred for its applicability to a wider range of compounds without the need for derivatization.[1][3]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques based on data from studies on various piperazine derivatives.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV (with Derivatization) 30 - 350 ppm[2]30 ppm[2]90 ppm[2]Readily available instrumentation.[2]Requires a derivatization step, which can add complexity and variability.[2]
GC-MS 0 - 10 µg/mL[3]0.002 - 0.156 µg/mL (matrix dependent)[3]0.008 - 0.625 µg/mL (matrix dependent)[3]High selectivity and sensitivity; suitable for volatile compounds.[3][6]May require derivatization for non-volatile compounds; potential for thermal degradation.[7]
LC-MS Not explicitly stated, but high linearity is expected (r² > 0.99)[1]Not explicitly stated, but generally offers very low detection limits.[1]Not explicitly stated, but generally offers very low quantification limits.[1]High selectivity and sensitivity; applicable to a wide range of compounds without derivatization.[1][8]Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV (with derivatization) and GC-MS based on methods developed for other piperazine derivatives.

HPLC-UV Method with Derivatization

This method is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[2]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.[2]

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm).[2]

  • Mobile Phase: Acetonitrile:Methanol:diethyl-amine (90:10:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 340 nm.[2]

  • Injection Volume: 10 µL.[2]

Derivatization Procedure:

A standard solution of the piperazine derivative is reacted with NBD-Cl to form a stable, UV-active derivative. The reaction conditions (e.g., temperature, time, pH) need to be optimized for this compound.

GC-MS Method

This protocol is adapted from a method for the simultaneous quantification of two piperazine designer drugs.[3]

Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column, for example, a 5% phenyl/95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium.[7]

  • Oven Temperature Program: An initial temperature of 100°C held for a few minutes, followed by a temperature ramp to around 290°C.[6] The specific program should be optimized for the target analyte.

  • Injector and Transfer Line Temperatures: Typically set at 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

Sample Preparation:

Samples may require extraction and derivatization depending on the matrix and the volatility of the analyte.

Visualizing the Workflow and Method Comparison

To better understand the processes involved in method validation and selection, the following diagrams illustrate a typical validation workflow and a comparison of the analytical methods.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Materials Prepare Standards & Samples Validation_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Materials->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Compare_Criteria Compare with Acceptance Criteria Analyze_Results->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A general workflow for analytical method validation.

Method_Comparison cluster_HPLC HPLC-UV (with Derivatization) cluster_GCMS GC-MS cluster_LCMS LC-MS Analytical_Methods Analytical Methods for Piperazine Derivatives HPLC_Node HPLC-UV Analytical_Methods->HPLC_Node GCMS_Node GC-MS Analytical_Methods->GCMS_Node LCMS_Node LC-MS Analytical_Methods->LCMS_Node HPLC_Pros Pros: - Accessible Instrumentation HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Requires Derivatization - Moderate Sensitivity HPLC_Node->HPLC_Cons GCMS_Pros Pros: - High Selectivity - High Sensitivity GCMS_Node->GCMS_Pros GCMS_Cons Cons: - May Need Derivatization - Thermal Stability Concerns GCMS_Node->GCMS_Cons LCMS_Pros Pros: - High Selectivity & Sensitivity - No Derivatization Needed LCMS_Node->LCMS_Pros LCMS_Cons Cons: - Higher Cost - More Complex LCMS_Node->LCMS_Cons

Caption: Comparison of analytical methods for piperazine derivatives.

References

Assessing the Selectivity of 1-(Morpholinocarbonylmethyl)piperazine for Phosphoinositide 3-Kinase (PI3K)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 1-(Morpholinocarbonylmethyl)piperazine, a representative phosphoinositide 3-kinase (PI3K) inhibitor, against Class I PI3K isoforms. The performance of this compound is benchmarked against other well-characterized PI3K inhibitors with varying selectivity profiles, supported by experimental data and detailed methodologies.

Introduction to this compound and PI3K Signaling

The compound this compound represents a chemical scaffold frequently utilized in the development of kinase inhibitors. For the purpose of this guide, we will consider its activity in the context of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The PI3K family, particularly the four Class I isoforms (α, β, δ, γ), are key therapeutic targets in oncology and inflammatory diseases. Achieving selectivity for a specific PI3K isoform is a primary goal in drug development to maximize efficacy and minimize off-target effects. This guide will use Pictilisib (GDC-0941), a pan-PI3K inhibitor possessing a morpholino-piperazine-like core, as a surrogate for this compound to facilitate a data-driven comparison.

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes.

Comparative Selectivity of PI3K Inhibitors

The selectivity of a PI3K inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against each of the Class I PI3K isoforms. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for Pictilisib and a panel of comparator PI3K inhibitors with distinct selectivity profiles.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Pictilisib (GDC-0941) Pan-Class I 3 [1][2][3][4]33 [2][4]3 [1][2][3][4]75 [2][4]
Alpelisib (BYL719)α-selective5[5]1156[6]250[6]290[6]
Idelalisib (CAL-101)δ-selective8600[7]4000[7]2.5[8]89[9]
Copanlisib (BAY 80-6946)Pan-Class I (α/δ preferential)0.5[10][11]3.7[10][11]0.7[10][11]6.4[10][11]

Experimental Protocols for Determining Kinase Selectivity

The determination of a PI3K inhibitor's selectivity profile relies on robust and standardized experimental methodologies. A commonly employed method is the in vitro radiometric kinase assay.

In Vitro Radiometric PI3K Assay

Principle: This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). A reduction in the radioactive signal in the presence of an inhibitor indicates enzymatic inhibition.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 200 µg yttrium silicate (YSi) polylysine SPA beads, 4 mM MgCl₂, 1 mM dithiothreitol (DTT).

    • ATP Stock: 1 µM ATP with 0.125 µCi [γ-³³P]-ATP.

    • Inhibitor Stock: Prepare serial dilutions of the test compound (e.g., Pictilisib) in 100% DMSO.

    • Enzyme Stock: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ).

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of a reaction mixture containing the kinase buffer, ATP stock, and 4% (v/v) DMSO.

    • Add the test inhibitor at various concentrations to the wells.

    • Initiate the kinase reaction by adding 5 ng of the respective purified recombinant PI3K isoform to each well.

    • Incubate the plate for 1 hour at room temperature with gentle agitation.

    • Terminate the reaction by adding 150 µL of PBS.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Visualizing Key Pathways and Workflows

To better understand the context of PI3K inhibitor selectivity, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the experimental workflow for assessing inhibitor selectivity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor This compound (e.g., Pictilisib) Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start reagents Prepare Reagents: - Purified PI3K Isoforms (α, β, δ, γ) - [γ-³³P]ATP - PIP2 Substrate - Test Inhibitor Dilutions start->reagents reaction Set up Kinase Reaction in 96-well plate reagents->reaction incubation Incubate at Room Temperature (1 hour) reaction->incubation terminate Terminate Reaction incubation->terminate measure Measure Radioactivity (Scintillation Counter) terminate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for determining PI3K inhibitor selectivity using a radiometric assay.

Conclusion

The selectivity profile of a PI3K inhibitor is a critical determinant of its therapeutic potential. As demonstrated with Pictilisib (GDC-0941), a compound containing a morpholino-piperazine-like scaffold, it is possible to achieve potent, albeit broad, inhibition of Class I PI3K isoforms. In contrast, compounds like Alpelisib and Idelalisib showcase the feasibility of developing highly selective inhibitors for specific PI3K isoforms. The choice between a pan-inhibitor and an isoform-selective inhibitor depends on the specific therapeutic context and the underlying pathology. The experimental protocols outlined in this guide provide a standardized approach for researchers to assess the selectivity of novel PI3K inhibitors, thereby facilitating the development of more effective and safer targeted therapies.

References

Comparative Analysis of 1-(Morpholinocarbonylmethyl)piperazine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on evaluating the reproducibility and performance of a novel piperazine derivative.

This guide provides a comparative framework for assessing the experimental reproducibility and performance of 1-(Morpholinocarbonylmethyl)piperazine, a synthetic compound incorporating both morpholine and piperazine scaffolds. These heterocyclic moieties are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2] This document outlines standardized experimental protocols, presents a comparative data analysis with alternative piperazine analogs, and visualizes key experimental workflows and potential signaling pathways. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology for evaluating this and similar compounds.

Overview of Piperazine and Morpholine Derivatives

Piperazine and morpholine are six-membered heterocyclic rings containing two nitrogen atoms and one nitrogen and one oxygen atom, respectively.[3] These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a variety of biological targets, often conferring favorable physicochemical properties such as improved solubility and bioavailability.[1][4] Derivatives of these scaffolds have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have demonstrated significant efficacy against various bacterial and fungal strains.[5][6]

  • Anticancer Properties: The piperazine ring is a common feature in molecules designed to inhibit cancer cell proliferation.[7]

  • Antidiabetic Effects: Certain piperazine derivatives have been explored for their potential to modulate glucose metabolism.[8]

  • Anthelmintic Action: Piperazine itself is a known anthelmintic drug that acts by paralyzing parasites.[3][9][10][11]

Given the diverse biological potential, rigorous and reproducible experimental evaluation is critical.

Experimental Protocols

To ensure the reproducibility of experiments involving this compound, detailed and standardized protocols are essential. Below are methodologies for key in vitro assays commonly used to characterize piperazine derivatives.

In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacterial and fungal strains.

Materials:

  • This compound (Compound X)

  • Alternative piperazine derivatives (e.g., 1-arylpiperazines, 1-benzylpiperazines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well plates.

  • Inoculate the wells with a standardized suspension of the microbial strain.

  • Include positive controls (microbes in medium without compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • This compound (Compound X)

  • Alternative piperazine derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Comparative Performance Data

The following tables present a hypothetical comparison of this compound (Compound X) with two other fictional piperazine derivatives: a 1-Arylpiperazine derivative (Compound A) and a 1-Benzylpiperazine derivative (Compound B). This data is for illustrative purposes to demonstrate how experimental results would be summarized.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Compound X 163264
Compound A 81632
Compound B 3264>128
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney Cells)
Compound X 25.542.1>100
Compound A 10.218.585.3
Compound B 58.975.4>100
Doxorubicin (Control)0.81.25.6

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution Compound_Prep->Serial_Dilution Culture_Prep Cell/Microbe Culture Treatment Treatment/ Inoculation Culture_Prep->Treatment Serial_Dilution->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance) Incubation->Data_Acquisition Calculation MIC/IC50 Calculation Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Compound_X This compound (Compound X) Compound_X->Receptor Inhibition

References

Safety Operating Guide

Proper Disposal of 1-(Morpholinocarbonylmethyl)piperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling 1-(Morpholinocarbonylmethyl)piperazine must adhere to strict disposal protocols to ensure safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety data for analogous piperazine derivatives.

This compound, like many piperazine-based compounds, should be treated as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from similar compounds such as 1-Methylpiperazine and Piperazine indicate that it may be corrosive, flammable, and very toxic to aquatic life[1][2]. Therefore, cautious and informed disposal is paramount.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors[3].

II. Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Based on data from related compounds, this compound waste should be classified as hazardous chemical waste[2][3][4].

Key Steps:

  • Do not mix with non-hazardous waste.

  • Keep the waste in its original or a compatible, properly labeled container[1][5].

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

III. Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through an approved waste disposal plant[1][2].

  • Small Quantities: For residual amounts or contaminated materials (e.g., weighing paper, gloves), place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Large Quantities: Unused or excess this compound should be kept in its original, tightly closed container[1].

  • Spill Cleanup: In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal[1]. Avoid generating dust[5]. Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic organisms[1].

  • Contact Waste Management: Arrange for collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

IV. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard and disposal information for related piperazine compounds, which should be considered as a proxy.

Parameter1-MethylpiperazinePiperazineGeneral Guidance for Piperazine Derivatives
Primary Hazards Flammable liquid and vapor, Corrosive[2]Flammable solid, Corrosive, Skin/Respiratory Sensitizer[6]Assumed to be hazardous; consult specific SDS if available.
UN Number UN2734 (as AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.)[2]Not specified in provided resultsVaries based on specific hazards.
Disposal Method Dispose of contents/container to an approved waste disposal plant[2]Dispose of contents/container to an approved waste disposal plant[6][7]Incineration at an approved hazardous waste facility.
Environmental Hazard Harmful to aquatic life[2]Very toxic to aquatic life[1]Assumed to be toxic to aquatic life; prevent release to the environment[1].

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate from Non-Hazardous Waste characterize->segregate container Place in a Labeled, Sealed, Compatible Container segregate->container contact_ehs Contact Institutional EHS for Hazardous Waste Pickup container->contact_ehs end End: Waste Disposed of by Licensed Professional contact_ehs->end

Disposal Workflow

Disclaimer: This guide is intended for informational purposes and is based on data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements in your region. Chemical waste generators are ultimately responsible for the proper classification and disposal of their waste[2][3][4].

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Morpholinocarbonylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of 1-(Morpholinocarbonylmethyl)piperazine. Designed for researchers, scientists, and drug development professionals, this guide provides actionable, step-by-step instructions to ensure a safe laboratory environment. The following recommendations are based on the safety profiles of piperazine and its derivatives; it is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon availability.

Essential Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required protective gear for handling this compound, based on data for structurally similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1][2][3]Protects against splashes and airborne particles, which can cause severe eye damage and irritation.[1][4][5]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] This includes a flame-retardant, antistatic protective clothing and suitable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[6][7]Prevents skin contact, which can cause chemical burns and allergic reactions.[1][4][5] Contaminated clothing should not be allowed out of the workplace.[1][3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3][8] A full-face respirator is recommended if exposure limits are exceeded.[6]Protects against inhalation of dust, fumes, or vapors, which may cause respiratory sensitization, allergy, or asthma-like symptoms.[1][4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk. The following workflow provides a step-by-step guide for safe laboratory operations.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS 1. Obtain & Review SDS Assemble PPE 2. Assemble All Required PPE Obtain SDS->Assemble PPE Prepare Workspace 3. Prepare Ventilated Workspace (e.g., Chemical Fume Hood) Assemble PPE->Prepare Workspace Don PPE 4. Don PPE in Correct Order Prepare Workspace->Don PPE Weigh & Transfer 5. Carefully Weigh & Transfer Compound Don PPE->Weigh & Transfer Perform Experiment 6. Conduct Experiment in Hood Weigh & Transfer->Perform Experiment Decontaminate 7. Decontaminate Work Surfaces Perform Experiment->Decontaminate Doff PPE 8. Doff PPE in Correct Order Decontaminate->Doff PPE Dispose Waste 9. Dispose of Contaminated Waste in Labeled, Sealed Containers Doff PPE->Dispose Waste

Safe handling workflow for this compound.

Detailed Experimental Protocols

Working in a Ventilated Area: All handling of this compound, especially the weighing and transfer of the solid material, must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][2][6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2][3]

Donning and Doffing PPE: A strict protocol for putting on and taking off PPE is essential to prevent cross-contamination.

  • Donning Sequence:

    • Put on disposable gown or lab coat.

    • Put on safety goggles and face shield.

    • Put on respirator.

    • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the gown.

  • Doffing Sequence:

    • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Remove gown.

    • Remove face shield and goggles.

    • Remove respirator.

    • Wash hands thoroughly with soap and water.[1][2][9]

Disposal Plan

Waste Characterization and Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be considered hazardous waste.[2] Segregate this waste from non-hazardous laboratory trash.

Containerization and Labeling: Collect all contaminated solid waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[6][10] In case of a spill, evacuate the area, remove all ignition sources, and follow your institution's spill response protocol.[2][6] For larger spills, it may be necessary to contain and dispose of the material as hazardous waste.[2]

References

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